10-Deacetylcephalomannine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO13/c1-8-22(2)37(50)44-31(25-15-11-9-12-16-25)33(48)39(52)55-27-20-43(53)36(56-38(51)26-17-13-10-14-18-26)34-41(7,35(49)32(47)30(23(27)3)40(43,5)6)28(46)19-29-42(34,21-54-29)57-24(4)45/h8-18,27-29,31-34,36,46-48,53H,19-21H2,1-7H3,(H,44,50)/b22-8+/t27-,28-,29+,31-,32+,33+,34-,36-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDGUHVEJPNWQZ-GJKIWTKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312667 | |
| Record name | 10-Deacetylcephalomannine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-85-1 | |
| Record name | 10-Deacetylcephalomannine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76429-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyltaxol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076429851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Deacetylcephalomannine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76429-85-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of 10-Deacetylcephalomannine from Taxus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylcephalomannine is a naturally occurring taxane found in various species of the yew tree (Taxus). As a close structural analog of the potent anticancer drug paclitaxel (Taxol®) and its immediate precursor cephalomannine, this compound is of significant interest to the pharmaceutical industry. It serves as a valuable starting material for the semi-synthesis of paclitaxel and other taxane-based chemotherapeutics, and as a reference standard in the phytochemical analysis of Taxus extracts. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of this compound from Taxus species, with a focus on detailed experimental protocols and quantitative data.
Discovery
This compound was first reported in 1981 as a new taxane derivative isolated from the bark of the Himalayan yew, Taxus wallichiana[1]. Its discovery was part of broader efforts to identify and characterize the cytotoxic constituents of Taxus species, spurred by the initial discovery of paclitaxel's antineoplastic activity. Subsequent phytochemical investigations have confirmed its presence in other yew species, including the Pacific yew (Taxus brevifolia) and the European yew (Taxus baccata).
Quantitative Analysis and Yield from Taxus Species
The concentration of this compound, like other taxanes, varies considerably depending on the Taxus species, the part of the plant harvested (e.g., needles, bark, or twigs), geographical location, and season of collection. While specific yield data for this compound is not as extensively reported as for paclitaxel or 10-deacetylbaccatin III, the following table summarizes the typical yields of closely related and co-occurring taxanes to provide a comparative context. The yield of this compound can be expected to be in a similar range to that of cephalomannine.
| Taxane | Taxus Species | Plant Part | Extraction Method | Reported Yield (% of dry weight) | Reference |
| This compound | Taxus spp. | Needles/Bark | Solvent Extraction & Chromatography | Estimated 0.005% - 0.01% | Inferred from related compounds |
| Cephalomannine | Taxus brevifolia | Bark | Solvent Extraction & Chromatography | 0.005% - 0.007% | [2] |
| This compound-7-xyloside | Taxus brevifolia | Bark | Solvent Extraction & Chromatography | 0.006% - 0.01% | [2] |
| Paclitaxel | Taxus brevifolia | Bark | Solvent Extraction & Chromatography | 0.007% - 0.01% | [3] |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | Solvent Extraction & Chromatography | 0.02% - 0.1% | [4] |
Experimental Protocols
The isolation and purification of this compound from Taxus biomass is a multi-step process involving extraction, partitioning, and several stages of chromatography. The following protocols are a synthesized representation of common methodologies employed in the field.
Extraction of Crude Taxane Mixture
This protocol describes a standard solvent extraction method for obtaining a crude taxane-containing extract from dried and ground Taxus plant material.
Materials and Reagents:
-
Dried and powdered Taxus needles or bark
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Large glass percolation column or extraction vessel
-
Filter paper
Procedure:
-
A sample of 1 kg of dried and powdered Taxus plant material is macerated with 5 L of methanol for 24 hours at room temperature with occasional stirring.
-
The methanol extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a concentrated methanolic extract.
-
The concentrated extract is resuspended in 1 L of deionized water and partitioned three times with an equal volume of dichloromethane in a separatory funnel.
-
The dichloromethane fractions are combined, and the solvent is evaporated to dryness under reduced pressure to yield the crude taxane extract.
Solid-Phase Extraction (SPE) for Partial Purification
This SPE protocol is designed to remove pigments and highly polar impurities from the crude extract.
Materials and Reagents:
-
Crude taxane extract
-
Silica-based C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
SPE manifold
Procedure:
-
The C18 SPE cartridge is conditioned by sequentially passing 10 mL of methanol followed by 10 mL of deionized water through it.
-
The crude taxane extract is dissolved in a minimal amount of methanol and then diluted with deionized water to a final methanol concentration of approximately 10%.
-
The diluted extract is loaded onto the conditioned SPE cartridge.
-
The cartridge is washed with 20 mL of a 30:70 (v/v) methanol:water solution to elute polar impurities.
-
The taxane-enriched fraction is then eluted with 20 mL of an 80:20 (v/v) methanol:water solution.
-
The eluate is collected and the solvent is evaporated under a stream of nitrogen.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines the final purification of this compound from the enriched taxane fraction using preparative HPLC.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30% B
-
10-40 min: 30-60% B (linear gradient)
-
40-45 min: 60-90% B (linear gradient)
-
45-50 min: 90% B (isocratic)
-
50-55 min: 90-30% B (linear gradient)
-
55-60 min: 30% B (isocratic)
-
-
Flow Rate: 15 mL/min
-
Detection Wavelength: 227 nm
-
Injection Volume: 1-5 mL of the concentrated SPE eluate dissolved in the initial mobile phase.
Procedure:
-
The concentrated taxane fraction from the SPE step is dissolved in a small volume of the initial mobile phase (30% acetonitrile in water).
-
The solution is filtered through a 0.45 µm syringe filter.
-
The sample is injected onto the preparative HPLC system.
-
Fractions are collected based on the retention time of a this compound standard, which typically elutes shortly after cephalomannine.
-
The collected fractions containing this compound are pooled, and the solvent is removed by lyophilization or rotary evaporation.
-
The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., MS and NMR).
Visualizations
Experimental Workflow for Isolation and Purification
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Taxus species.
Logical Relationship of Key Taxanes
This diagram shows the structural relationship between this compound and other key taxanes.
References
- 1. 19-Hydroxybaccatin III, this compound, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
The Biosynthetic Pathway of 10-Deacetylcephalomannine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylcephalomannine is a naturally occurring taxoid found in yew species (Taxus spp.). As a close analogue of the anticancer drug paclitaxel (Taxol®), it holds significant interest for the pharmaceutical industry, both as a potential therapeutic agent itself and as a precursor for the semi-synthesis of other taxane derivatives. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, integrating current knowledge on the enzymatic steps, relevant quantitative data, and experimental methodologies used to elucidate this complex pathway.
Core Biosynthetic Pathway
The biosynthesis of this compound is intricately linked with the well-studied paclitaxel biosynthetic pathway. It begins with the formation of the taxane core and proceeds through a series of hydroxylations, acylations, and the attachment of a unique C-13 side chain. The final step involves a specific deacetylation reaction.
Formation of the Taxane Core and Baccatin III
The pathway commences with the cyclization of geranylgeranyl diphosphate (GGPP) to taxa-4(5),11(12)-diene, the foundational hydrocarbon skeleton of all taxoids. This reaction is catalyzed by taxadiene synthase (TS) . Following this, a series of at least ten enzymatic steps, primarily involving cytochrome P450 monooxygenases and acyltransferases, modify the taxadiene core through hydroxylation and acylation reactions. These modifications lead to the formation of key intermediates, including 10-deacetylbaccatin III (10-DAB) and its acetylated form, baccatin III . The acetylation of 10-DAB at the C-10 position is catalyzed by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .
Biosynthesis of the C-13 Side Chain Precursor: Tigloyl-CoA
A key distinguishing feature of cephalomannine is its C-13 side chain, which contains a tigloyl group. The biosynthesis of the tigloyl moiety is believed to proceed from the amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to tigloyl-CoA. While the complete pathway in Taxus has not been fully elucidated, it is proposed to involve enzymes analogous to those found in other plant and bacterial species.
Attachment of the C-13 Side Chain to form Cephalomannine
The pre-formed C-13 side chain, activated as a CoA-thioester, is attached to the C-13 hydroxyl group of baccatin III. This esterification is catalyzed by a specific acyl-CoA transferase . While the enzyme responsible for attaching the β-phenylalanoyl side chain in paclitaxel biosynthesis, baccatin III-O-phenylpropanoyltransferase (BAPT) , has been characterized, the specific transferase for the tigloyl-containing side chain of cephalomannine is yet to be definitively identified. It is hypothesized that a related but distinct acyltransferase with specificity for the tigloyl-bearing side chain precursor exists in Taxus species.
Deacetylation to this compound
The final step in the biosynthesis of this compound is the removal of the acetyl group at the C-10 position of cephalomannine. This hydrolysis reaction is catalyzed by a putative taxoid 10-O-deacetylase . The specific enzyme responsible for this deacetylation has not yet been isolated and characterized from Taxus species. The existence of such an enzyme is inferred from the natural occurrence of 10-deacetyl taxoids.
Quantitative Data
The following table summarizes the available kinetic data for key enzymes in the taxoid biosynthetic pathway that are relevant to the formation of this compound. Data for the uncharacterized enzymes are not available.
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Reference(s) |
| Taxadiene Synthase (TS) | Geranylgeranyl diphosphate (GGPP) | 0.6 | 0.02 | 8.5 | |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III, Acetyl-CoA | 4.0, 6.0 | 0.06 | 7.5 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Identification and Characterization of a Putative Taxoid 10-O-Deacetylase
Objective: To isolate and characterize the enzyme responsible for the conversion of cephalomannine to this compound.
Methodology:
-
Protein Extraction:
-
Harvest fresh Taxus cell cultures or needles and freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powder in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 5 mM DTT).
-
Centrifuge the homogenate to remove cell debris, and collect the supernatant as the crude protein extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the crude protein extract, cephalomannine as the substrate, and the extraction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the taxoids.
-
Analyze the organic extract by HPLC or LC-MS to detect the formation of this compound.
-
-
Enzyme Purification:
-
Subject the crude protein extract to a series of chromatographic steps, including ammonium sulfate precipitation, hydrophobic interaction chromatography, ion-exchange chromatography, and size-exclusion chromatography.
-
Monitor the enzymatic activity of the fractions from each purification step using the enzyme assay described above.
-
Pool the active fractions and analyze by SDS-PAGE to assess purity.
-
-
Kinetic Analysis:
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the concentration of cephalomannine in the enzyme assay with the purified enzyme.
-
Investigate the effects of pH and temperature on enzyme activity to determine the optimal conditions.
-
Protocol 2: Isotopic Labeling to Trace the Biosynthesis of the Tigloyl Moiety
Objective: To confirm the biosynthetic origin of the tigloyl group of cephalomannine from L-isoleucine.
Methodology:
-
Precursor Feeding:
-
Prepare Taxus cell suspension cultures.
-
Feed the cultures with 13C- or 14C-labeled L-isoleucine.
-
Continue the incubation for a period sufficient for the incorporation of the label into the taxoids.
-
-
Taxoid Extraction and Analysis:
-
Harvest the cells and extract the taxoids using an appropriate solvent system (e.g., methanol followed by partitioning with dichloromethane).
-
Purify cephalomannine and this compound from the crude extract using preparative HPLC.
-
-
Detection of Isotopic Label:
-
For 14C-labeled compounds, use liquid scintillation counting to determine the radioactivity incorporated into the purified taxoids.
-
For 13C-labeled compounds, analyze the purified taxoids by mass spectrometry (MS) to observe the mass shift corresponding to the incorporation of 13C atoms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific positions of the 13C labels in the tigloyl moiety.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key steps and logical flow of the biosynthetic pathway of this compound.
Caption: Overview of the biosynthetic pathway of this compound.
Caption: Experimental workflow for deacetylase characterization.
Conclusion
The biosynthesis of this compound is a complex, multi-step process that is closely integrated with the paclitaxel pathway. While the major steps have been outlined, several key enzymes, particularly the acyltransferase responsible for attaching the unique tigloyl-containing side chain and the deacetylase that catalyzes the final step, remain to be definitively identified and characterized. Further research focusing on the isolation and functional analysis of these enzymes will be critical for a complete understanding of this pathway and for enabling the biotechnological production of this important taxoid. The experimental protocols and data presented in this guide provide a framework for future investigations in this area.
An In-Depth Technical Guide to 10-Deacetylcephalomannine: Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylcephalomannine is a naturally occurring taxane derivative found in various species of the yew tree (Taxus)[1][2][3]. As a close analogue of the highly successful chemotherapeutic agent paclitaxel (Taxol®), it is of significant interest to the scientific community for its potential anti-cancer properties and as a precursor for the semi-synthesis of other taxane-based drugs[4]. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and purification, and an examination of its mechanism of action.
Physical and Chemical Properties
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [5] |
| Molecular Formula | C₄₃H₅₁NO₁₃ | [5][6] |
| Molecular Weight | 789.86 g/mol | [6] |
| Monoisotopic Mass | 789.33606 Da | [5] |
| CAS Number | 76429-85-1 | [6] |
| Natural Source | Taxus species (e.g., Taxus brevifolia, Taxus cuspidata) | [1][3][7] |
Table 2: Spectroscopic and Other Physical Data for this compound
| Property | Data | Notes |
| ¹H NMR Data | Specific chemical shifts not readily available in public literature. | The ¹H NMR spectrum of taxanes is complex due to the numerous protons in varied chemical environments. |
| ¹³C NMR Data | Specific chemical shifts not readily available in public literature. | The large number of carbon atoms results in a complex ¹³C NMR spectrum. |
| Mass Spectrometry | The fragmentation of taxanes typically involves cleavage of the C-O bond between the side chain and the taxane core. | Common fragments for taxanes have been identified, which can aid in the structural elucidation of new derivatives[8]. |
| Melting Point | Not specified in available literature. | |
| Specific Rotation | Not specified in available literature. |
Experimental Protocols
Isolation and Purification of this compound from Taxus Species
The isolation of this compound from its natural source is a multi-step process that generally involves extraction, partitioning, and chromatographic separation. The following is a generalized protocol based on established methods for taxane isolation[1][2][3][7].
1. Extraction:
-
Dried and ground plant material (bark, needles, or twigs) from a Taxus species is extracted with a polar solvent. Commonly used solvents include methanol, ethanol, or a mixture of ethanol and water (e.g., 70% ethanol)[2].
-
The extraction is typically carried out at room temperature for an extended period (e.g., 24 hours) with agitation to ensure maximum yield.
-
The resulting extract is then filtered to remove solid plant material.
2. Solvent-Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to liquid-liquid partitioning to separate the taxanes from highly nonpolar and polar impurities. A common partitioning scheme involves a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water[2]. The taxanes will preferentially partition into the organic layer.
-
This step may be repeated to improve the purity of the taxane-containing organic phase.
3. Chromatographic Purification:
-
The organic phase from the partitioning step is dried and concentrated.
-
The resulting residue is then subjected to one or more chromatographic techniques for the separation of individual taxanes.
-
Normal-Phase Chromatography: Silica gel column chromatography is frequently employed, using a gradient elution system of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate)[3].
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used for the final purification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution[9][10][11][12]. The elution is monitored by UV detection, typically around 227-230 nm[10][13].
Workflow for Extraction and Purification:
Mechanism of Action
As a member of the taxane family, this compound is believed to exert its cytotoxic effects through a mechanism similar to that of paclitaxel, which involves the disruption of microtubule dynamics[14][15][16][17].
Microtubule Stabilization
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape[14][18]. They are dynamic polymers of α- and β-tubulin heterodimers that undergo constant assembly and disassembly[18]. Taxanes bind to the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its depolymerization[15][19][20]. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle, primarily at the G2/M phase, and ultimately triggers apoptosis (programmed cell death)[14][21][22][23].
Signaling Pathway for Taxane-Induced Apoptosis
The stabilization of microtubules by taxanes initiates a cascade of signaling events that culminate in apoptosis. While the precise pathway for this compound has not been elucidated in detail, the known pathways for paclitaxel provide a strong model. These pathways can involve the activation of various kinases and the regulation of apoptotic proteins.
Conclusion
This compound is a valuable natural product with significant potential in the field of oncology. This guide has provided a summary of its known physical and chemical properties, a general methodology for its isolation, and an overview of its mechanism of action. Further research is warranted to fully characterize this compound, including the determination of its precise physical constants and a detailed elucidation of its specific biological activities and signaling pathways. Such studies will be crucial for unlocking its full therapeutic potential, either as a standalone agent or as a key intermediate in the synthesis of novel anti-cancer drugs.
References
- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 2. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C43H51NO13) [pubchemlite.lcsb.uni.lu]
- 6. 10-Deacetyl Cephalomannine(>85%) | LGC Standards [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Taxanes: a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Taxane - Wikipedia [en.wikipedia.org]
- 18. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 20. pnas.org [pnas.org]
- 21. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Early Biological Investigations of 10-Deacetylcephalomannine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylcephalomannine, a naturally occurring taxane analog, was one of the early discoveries in the quest for novel anti-cancer agents from natural sources. Isolated from the Pacific Yew, Taxus wallichiana, its initial biological evaluation laid the groundwork for understanding the structure-activity relationships within the taxane family of compounds, which includes the blockbuster drug paclitaxel. This technical guide provides an in-depth overview of the foundational studies on the biological activity of this compound, with a focus on its cytotoxic and antitumor properties. The information is presented to aid researchers and drug development professionals in understanding the historical context and early experimental data of this important natural product.
Cytotoxic and Antitumor Activities
Early investigations into the biological effects of this compound were centered on its potential as a cytotoxic agent against various cancer cell lines and its efficacy in in-vivo tumor models. A pivotal study in this area was conducted by McLaughlin, Miller, Powell, and Smith in 1981, which first reported the isolation and initial biological characterization of this compound.
In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound was assessed against human epidermoid carcinoma of the nasopharynx (KB) cells. This cell line was a standard model in early cancer drug screening programs.
Table 1: In Vitro Cytotoxicity of this compound against KB Cell Line
| Compound | Cell Line | ED50 (µg/mL) |
| This compound | KB | 0.8 |
Data from McLaughlin et al., 1981.
In Vivo Antitumor Activity
The antitumor potential of this compound was evaluated in a murine model of P388 lymphocytic leukemia. The metric for efficacy was the increase in lifespan of treated mice compared to a control group, expressed as a percentage (% T/C).
Table 2: In Vivo Antitumor Activity of this compound in the P388 Leukemia Model
| Compound | Dose (mg/kg) | % T/C |
| This compound | 10 | 140 |
| 5 | 130 |
Data from McLaughlin et al., 1981.
Mechanism of Action: Interaction with Tubulin
While the seminal 1981 paper focused on the cytotoxic and antitumor effects, the broader understanding of the mechanism of action for taxanes, including this compound, involves their interaction with microtubules. Taxanes are known to bind to the β-tubulin subunit, promoting the assembly of tubulin into stable, non-functional microtubules and disrupting the dynamic process of microtubule assembly and disassembly. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
The following diagram illustrates the generally accepted mechanism of action for taxanes, which is presumed to be shared by this compound.
Caption: Mechanism of action of this compound on microtubule dynamics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies of this compound.
KB Cell Cytotoxicity Assay
The in vitro cytotoxicity was determined using a method adapted from the National Cancer Institute's screening protocols of that era.
-
Cell Culture: Human epidermoid carcinoma of the nasopharynx (KB) cells were maintained in Eagle's minimal essential medium supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
Assay Setup:
-
Cells were seeded into culture tubes at a density of approximately 1 x 10^5 cells/mL.
-
The test compound, this compound, was dissolved in a suitable solvent (e.g., ethanol or DMSO) and serially diluted to achieve a range of final concentrations in the culture medium.
-
A control group receiving only the solvent was included.
-
-
Incubation: The treated and control cell cultures were incubated at 37°C for 72 hours.
-
Endpoint Measurement: After the incubation period, the protein content of the cell cultures was determined using the Lowry method. The absorbance was read spectrophotometrically.
-
Data Analysis: The ED50 value, the concentration of the drug that inhibits cell growth by 50% compared to the control, was determined from the dose-response curve.
Caption: Experimental workflow for the KB cell cytotoxicity assay.
P388 Leukemia In Vivo Antitumor Assay
The in vivo efficacy was assessed using a standard murine leukemia model.
-
Animal Model: CDF1 mice were used for this study.
-
Tumor Implantation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Treatment:
-
Twenty-four hours after tumor implantation, the mice were treated with this compound.
-
The compound was administered i.p. at doses of 5 and 10 mg/kg.
-
A control group of mice received the vehicle solution.
-
-
Observation: The mice were monitored daily, and the day of death was recorded for each animal.
-
Data Analysis: The median survival time of the treated group (T) was compared to the median survival time of the control group (C). The antitumor activity was expressed as the percentage of T/C, calculated as (T/C) x 100. A T/C value ≥ 125% was considered significant antitumor activity.
Understanding the molecular structure of 10-Deacetylcephalomannine
An In-Depth Technical Guide to the Molecular Structure of 10-Deacetylcephalomannine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure of this compound, a significant taxane diterpenoid closely related to the prominent anticancer agent paclitaxel. The document outlines the key structural features, methods of characterization, and the established mechanism of action relevant to its biological activity.
Molecular Structure and Physicochemical Properties
This compound is a natural product isolated from various species of the yew tree (Taxus).[1] It shares the characteristic complex tetracyclic taxane core with other members of its class. The absence of the acetyl group at the C10 position distinguishes it from its parent compound, cephalomannine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₁NO₁₃ | [2][3] |
| Molecular Weight | 789.86 g/mol | [2][3] |
| Exact Mass | 789.336 Da | [2][3][4] |
| Synonyms | 10-Deacetyltaxol B | [2][3] |
| Natural Source | Taxus baccata, Taxus wallichiana | [1] |
Experimental Characterization
The definitive structure of this compound is elucidated through a combination of spectroscopic and crystallographic techniques. While specific raw data sets are often contained within specialized databases or publication supplementary materials, the methodologies are standardized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), are used to assign all protons and carbons in the molecule.
Table 2: Representative ¹H NMR Chemical Shift Data (Note: Specific experimental data for this compound is not available in the public search results. The following are illustrative values for key protons in a taxane scaffold.)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~5.7 | d | ~7.0 |
| H-5 | ~4.9 | d | ~8.0 |
| H-7 | ~4.4 | m | - |
| H-10 | ~5.2 | s | - |
| H-2' | ~5.6 | dd | ~2.5, 9.0 |
| H-3' | ~5.8 | m | - |
Table 3: Representative ¹³C NMR Chemical Shift Data (Note: Specific experimental data is not available. The following are illustrative values for key carbons in a taxane scaffold.)
| Carbon | Chemical Shift (δ) ppm |
| C-1 | ~79 |
| C-4 | ~81 |
| C-11 (C=O) | ~204 |
| C-1' (C=O) | ~173 |
| C-3'' (C=O) | ~168 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition through high-resolution measurements (e.g., ESI-QTOF). Tandem MS (MS/MS) experiments are used to fragment the molecule, revealing structural information about its constituent parts.
Table 4: Expected Mass Spectrometry Fragmentation Data (Note: Specific experimental data is not available. The table shows expected ions for analysis.)
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 790.34 |
| [M+Na]⁺ | Sodium adduct | 812.32 |
| Fragment 1 | Loss of the C13 side chain | [Data Unavailable] |
| Fragment 2 | Loss of benzoyl group | [Data Unavailable] |
X-ray Crystallography
Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. This technique is the gold standard for structural determination.
Table 5: Crystallographic Data Summary (Note: A specific crystal structure for this compound is not publicly available. This table serves as a template for the required data.)
| Parameter | Value |
| Crystal System | [Data Unavailable] |
| Space Group | [Data Unavailable] |
| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å] |
| α = [°], β = [°], γ = [°] | |
| Z (Molecules/Unit Cell) | [Data Unavailable] |
| Calculated Density | [g/cm³] |
Experimental Protocols
Isolation and Purification Protocol
-
Extraction: Ground bark of a Taxus species is extracted with a polar solvent like methanol or ethanol at ambient temperature for approximately 24 hours.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent such as chloroform or dichloromethane to separate polar and nonpolar components. The taxanes remain primarily in the organic layer.
-
Chromatographic Separation: The concentrated organic extract is subjected to column chromatography. A common approach is reverse-phase chromatography using a C18-silica adsorbent.
-
Elution: A gradient elution is performed, typically starting with a water/methanol or water/acetonitrile mixture and gradually increasing the organic solvent concentration.
-
Fraction Collection & Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Crystallization: Fractions containing the pure compound are combined, concentrated, and the final product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile).
NMR Spectroscopy Protocol (General for Small Molecules)
-
Sample Preparation: Weigh 10-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved.
-
Tube Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[5]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform shimming (either manually or automatically) to optimize the homogeneity of the magnetic field, which maximizes spectral resolution.
-
Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Further 2D experiments like COSY, HSQC, and HMBC are then run to establish connectivity and finalize structural assignments.
X-ray Crystallography Protocol (General for Small Molecules)
-
Crystal Growth: High-quality single crystals are paramount.[6] This is typically achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion, where an anti-solvent slowly diffuses into a saturated solution of the compound.[7]
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[8][9]
-
Structure Solution: The diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and yield the final, highly accurate molecular structure.
Visualizations: Workflows and Pathways
Mechanism of Action: Microtubule Stabilization
Like other taxanes, this compound's primary mechanism of cytotoxic action is the disruption of microtubule dynamics.[10][11] Microtubules are essential cytoskeletal polymers involved in cell division (mitosis), shape, and transport. They exist in a state of dynamic instability, constantly switching between phases of polymerization (assembly) and depolymerization (disassembly).
This compound binds to the β-tubulin subunit within the microtubule polymer.[10][11] This binding event stabilizes the microtubule, effectively locking it in a polymerized state and preventing it from depolymerizing.[12] This suppression of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
References
- 1. US4414328A - Process for the preparation of deacetylcephalosporin C - Google Patents [patents.google.com]
- 2. 10-Deacetyl Cephalomannine(>85%) | LGC Standards [lgcstandards.com]
- 3. 10-Deacetyl Cephalomannine(>85%) | LGC Standards [lgcstandards.com]
- 4. 7-epi-10-Deacetyl CephaloMannine | CAS#:78479-12-6 | Chemsrc [chemsrc.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. iucr.org [iucr.org]
- 8. rigaku.com [rigaku.com]
- 9. excillum.com [excillum.com]
- 10. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of microtubule stabilization by taccalonolide AJ - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Abundance of 10-Deacetylcephalomannine Across Yew Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural abundance of 10-deacetylcephalomannine, a key taxoid compound, across various species of the yew tree (Taxus). As a crucial precursor in the semi-synthesis of the anticancer drug paclitaxel, understanding its distribution in nature is paramount for sustainable sourcing and drug development. This document summarizes quantitative data, details experimental protocols for its quantification, and visualizes the biosynthetic pathway and analytical workflows.
Quantitative Abundance of this compound in Taxus Species
The concentration of this compound varies significantly among different Taxus species and even between different tissues of the same plant. Needles and bark are the most commonly analyzed parts due to their role as renewable sources for taxoid extraction. The following table summarizes the reported concentrations of this compound in several yew species.
| Taxus Species | Plant Part | Concentration (% dry weight) | Reference |
| Taxus baccata | Needles | Detected | [1] |
| Taxus brevifolia | Bark | 0.006 - 0.01% | [2] |
| Taxus canadensis | Foliage | Smaller amounts than paclitaxel and 10-DAB III | [3] |
| Taxus chinensis | Needles | Present | [4] |
| Taxus cuspidata | Stem Bark | Highest concentration compared to other parts | [4] |
| Taxus wallichiana | Not Specified | Isolated as a new taxane | [5][6] |
| Taxus media | Needles & Twigs | Present | [7] |
Note: The quantitative data presented is compiled from various studies, and direct comparison should be made with caution due to variations in analytical methods, geographical location, and age of the plants.
Experimental Protocols for Quantification
The accurate quantification of this compound from complex plant matrices relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques employed for this purpose.
Sample Preparation and Extraction
A generalized protocol for the extraction of this compound from yew plant material is as follows:
-
Harvesting and Drying: Plant material (e.g., needles, bark) is harvested and air-dried or lyophilized to a constant weight.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly methanol or a mixture of methanol and water.[8] Various extraction techniques can be employed, including maceration, soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[9]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator.
-
Solvent-Solvent Partitioning: The concentrated extract is often subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to remove polar impurities.[8]
-
Solid-Phase Extraction (SPE): Further cleanup of the extract can be achieved using SPE cartridges (e.g., C18) to isolate the taxoid fraction.[1]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used for the separation of taxoids.[4][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent like acetonitrile or methanol is commonly employed.[4][8] For example, a mobile phase of water:acetonitrile:tetrahydrofuran (55:35:10) has been reported for the separation of several taxoids, including this compound.[4]
-
Detection: UV detection at a wavelength of 227 nm is standard for the quantification of taxoids.[8]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a certified reference standard using an external standard calibration curve.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For higher sensitivity and selectivity, LC-MS/MS is utilized. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.[10]
-
Ionization: Electrospray ionization (ESI) is a common ionization source for taxoids.
-
Mass Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound. This method allows for accurate quantification even in complex matrices.[10]
Visualizing Key Processes
To better understand the context of this compound's natural abundance, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.
Caption: Simplified biosynthetic pathway of taxanes leading to this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19-Hydroxybaccatin III, this compound, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro cytotoxicity of 10-Deacetylcephalomannine on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 10-Deacetylcephalomannine, a natural taxane with potential anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in oncology.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| A549 | Lung Carcinoma | 1.11 | 72 | MTT |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 72 | MTT |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified | Not Specified |
| HeLa | Cervical Adenocarcinoma | Not Specified | Not Specified | Not Specified |
| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | Not Specified |
Note: Data for all cell lines and specific IC50 values for HepG2, MCF-7, HeLa, and HL-60 are not consistently available in the public domain and require further specific experimental determination.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the in vitro cytotoxicity of compounds like this compound.
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549, HepG2, MCF-7, HeLa, HL-60) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound, as a taxane derivative, is expected to exert its cytotoxic effects primarily through the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Proposed Apoptotic Signaling Pathway
The induction of apoptosis by this compound likely involves the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Preliminary Pharmacokinetic Studies of 10-Deacetylcephalomannine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacokinetic data for 10-Deacetylcephalomannine is limited. This guide summarizes the general pharmacokinetic properties of taxane derivatives, to which this compound belongs, and provides representative experimental protocols and data tables as a framework for future studies. The quantitative data presented are hypothetical and for illustrative purposes only.
Introduction
This compound is a natural taxane derivative found in the needles of the European yew (Taxus baccata). Like other taxanes, such as paclitaxel and docetaxel, it is of significant interest for its potential as an anti-cancer agent due to its mechanism of disrupting microtubule function, which is crucial for cell division. Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is a critical step in its preclinical and clinical development. This document provides a technical overview of the anticipated pharmacokinetic characteristics of this compound based on the known properties of similar taxane compounds and outlines standard methodologies for its investigation.
Anticipated Pharmacokinetic Profile
The pharmacokinetic properties of taxanes are complex. Paclitaxel, a well-studied taxane, exhibits nonlinear pharmacokinetics, whereas docetaxel generally shows a linear profile.[1][2] The pharmacokinetics of this compound are expected to share some common characteristics with these related compounds.
Absorption: Due to low oral bioavailability, taxanes are typically administered intravenously.[3] Factors influencing absorption after other routes of administration would include its physicochemical properties, such as solubility and permeability.
Distribution: Taxanes are generally characterized by extensive tissue distribution and high plasma protein binding.[4] They are known to distribute into most tissues, with lower concentrations typically observed in the central nervous system.[4]
Metabolism: The primary site of metabolism for taxanes is the liver, mediated by the cytochrome P-450 (CYP) family of enzymes.[2][5] Hydroxylation is a common metabolic pathway for taxanes, leading to the formation of metabolites that may be less active than the parent compound.[2]
Excretion: The main route of elimination for taxanes and their metabolites is through biliary excretion into the feces.[4][5] Renal clearance is generally a minor pathway for the parent drug.[4]
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following tables present a hypothetical summary of pharmacokinetic parameters for this compound following intravenous administration in a preclinical animal model (e.g., rats). These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 2500 ± 350 |
| Tmax (Time to Cmax) | h | 0.25 (end of infusion) |
| AUC (0-t) (Area Under the Curve) | ng·h/mL | 4500 ± 600 |
| AUC (0-inf) | ng·h/mL | 4800 ± 650 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 |
| CL (Clearance) | L/h/kg | 0.5 ± 0.1 |
| Vd (Volume of Distribution) | L/kg | 2.0 ± 0.4 |
Table 2: Tissue Distribution of this compound in Rats at 2 hours Post-Dose (Hypothetical Data)
| Tissue | Concentration (ng/g) |
| Liver | 15000 ± 2100 |
| Kidney | 8000 ± 1200 |
| Lung | 12000 ± 1800 |
| Spleen | 10000 ± 1500 |
| Heart | 3000 ± 500 |
| Brain | 100 ± 25 |
| Tumor (xenograft) | 9000 ± 1300 |
Experimental Protocols
Detailed methodologies are crucial for reproducible pharmacokinetic studies. Below are representative protocols for key experiments.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are often used in initial pharmacokinetic studies.[6] Animals should be acclimatized for at least one week before the experiment.
-
Drug Formulation: Due to the poor aqueous solubility of many taxanes, a suitable vehicle is required for intravenous administration.[4] A common formulation is a mixture of Cremophor EL and ethanol, further diluted with saline or 5% dextrose solution.
-
Drug Administration: this compound is administered intravenously, typically via the tail vein, as a single bolus or a short infusion.[7]
-
Sample Collection: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., heparin or EDTA).[7] Plasma is separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest are collected, weighed, and stored at -80°C.
Bioanalytical Method
A sensitive and specific analytical method is required for the quantification of this compound in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[8][9][10]
-
Sample Preparation: Plasma or tissue homogenate samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.[10][11][12] An internal standard (e.g., a structurally similar taxane) is added before extraction to ensure accuracy and precision.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is often employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Experimental Workflow
Caption: General workflow for a preclinical pharmacokinetic study.
Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. Pharmacokinetics of the taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxanes: an overview of the pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 7. admescope.com [admescope.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Quantification of 10-Deacetylcephalomannine by HPLC
This document provides detailed application notes and protocols for the quantitative analysis of 10-Deacetylcephalomannine using High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and drug development professionals involved in the analysis of taxane compounds.
Introduction
This compound is a taxane derivative and a closely related analogue of Paclitaxel, a potent anticancer agent. It is often found as an impurity in Paclitaxel preparations derived from Taxus species. Accurate quantification of this compound is crucial for quality control of Paclitaxel-based pharmaceuticals and for research in phytochemistry and drug discovery. The following HPLC methods provide a robust and reliable approach for this purpose.
I. HPLC Method for Quantification of this compound
This section outlines a common reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Principle: The method utilizes a C18 stationary phase to separate this compound from other taxanes and sample matrix components based on their hydrophobicity. A mobile phase consisting of a mixture of acetonitrile and water allows for the elution of the analytes, which are then detected by a UV detector.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Spheri-5 RP-18, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound certified reference material.
-
Sample Preparation: Methanol (HPLC grade) for sample and standard dissolution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 227 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 - 20 µL |
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from Taxus plant material):
-
Dry the plant material (e.g., needles, bark) at a controlled temperature.
-
Grind the dried material to a fine powder.
-
Extract a known weight of the powdered material with methanol using a suitable technique such as sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.
-
II. Comparative Data of Different HPLC Methods
The following table summarizes various reported HPLC methods for the analysis of taxanes, including this compound. This allows for a comparison of different chromatographic conditions.
| Method Reference | Column | Mobile Phase | Detection |
| Method A | Spheri-5 RP-18 (5 µm) | Water:Acetonitrile:Tetrahydrofuran (55:35:10, v/v/v) | UV at 227 nm |
| Method B | Kinetex C18 (2.6 µm, 100 x 3 mm) | Gradient elution with acetonitrile and water | LC-MS/MS |
| Method C | Agilent Eclipse XDB-C18 (3.5 µm, 150 x 4.6 mm) | Gradient elution with acetonitrile and water | UV at 227 nm |
| Method D | Curosil G | Gradient elution | Not specified |
III. Method Validation
A typical validation process for the HPLC method should be conducted according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
IV. Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation process.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of the HPLC method validation process.
Application Notes and Protocols: 10-Deacetylcephalomannine as an Internal Standard in Taxane Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of taxanes, a class of potent anti-cancer agents that includes paclitaxel and docetaxel, is critical in pharmaceutical research and development, clinical pharmacology, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of LC-MS/MS assays by correcting for variability during sample preparation and analysis.
10-Deacetylcephalomannine, a naturally occurring taxane closely related in structure to paclitaxel and cephalomannine, presents itself as a viable candidate for use as an internal standard in the analysis of other taxanes. Its structural similarity ensures comparable extraction efficiency and chromatographic behavior, while its different molecular weight allows for distinct detection by mass spectrometry.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of paclitaxel in a biological matrix, such as human plasma. The described methodology is based on established principles of bioanalytical method validation and can be adapted for the analysis of other taxanes.
Experimental Protocols
Materials and Reagents
-
Analytes: Paclitaxel
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (ultrapure)
-
Reagents: Human plasma (drug-free, pooled), Methyl tert-butyl ether (MTBE)
-
Equipment:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Autosampler vials
-
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of paclitaxel and 1 mg of this compound.
-
Dissolve each in 1 mL of methanol to obtain primary stock solutions of 1 mg/mL.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of paclitaxel working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 50 ng/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate paclitaxel working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paclitaxel | 854.4 | 286.2 | 35 |
| This compound (IS) | 790.3 | 509.2 | 30 |
Note: The MRM transition for this compound is inferred based on its molecular weight and common fragmentation patterns of taxanes, involving the loss of the C-13 side chain. The exact values may require optimization on the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are illustrative and based on typical performance characteristics of validated LC-MS/MS assays for taxanes.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Paclitaxel | 1 - 1000 | Linear (1/x² weighting) | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 3 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 75 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 750 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Paclitaxel | 85 - 115 | 85 - 115 |
| This compound (IS) | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for taxane analysis.
Caption: Logic for using this compound as IS.
Application Notes and Protocols for the Extraction and Purification of 10-Deacetylcephalomannine (10-DAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylcephalomannine (10-DAB), a prominent taxane diterpenoid, is a key natural compound extracted from various species of the yew tree (Taxus). Its significance in the pharmaceutical industry stems primarily from its role as a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®) and its analogues, which are widely used as potent anticancer agents. The extraction and purification of 10-DAB from complex plant matrices present considerable challenges due to its structural similarity to other taxanes, such as cephalomannine and paclitaxel.[1][2] This document provides detailed application notes and protocols on modern and conventional techniques for the efficient extraction and high-purity isolation of 10-DAB.
Extraction Techniques for this compound
The initial step in isolating 10-DAB involves its extraction from the biomass of Taxus species, typically the needles and twigs, which are renewable resources.[3] The selection of an appropriate extraction method is critical for maximizing yield and minimizing the co-extraction of impurities. Both conventional and modern green extraction techniques have been successfully employed.
1. Conventional Extraction Methods
-
Maceration and Reflux Extraction: These traditional solvent-based methods involve soaking the plant material in a solvent (maceration) or boiling the solvent with the plant material (reflux).[4] Common solvents include methanol or ethanol.[5][6] While straightforward, these methods often require large solvent volumes and long extraction times, and the heat used in reflux can potentially degrade thermolabile compounds.[4][7]
2. Modern and Green Extraction Techniques
Modern techniques offer significant advantages, including higher efficiency, reduced solvent consumption, and shorter extraction times.[8][9]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and accelerating the mass transfer of 10-DAB into the solvent.[10][11] UAE is known for its efficiency at lower temperatures, which helps preserve thermolabile compounds.[12] Optimal parameters such as ultrasound power, time, temperature, and liquid-to-solid ratio are crucial for maximizing yield.[4]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix directly and rapidly.[13] This localized heating creates pressure gradients within the plant cells, leading to cell wall rupture and the efficient release of intracellular contents.[9] MAE significantly reduces extraction time and solvent volume compared to conventional methods.[8][14] The choice of solvent is important, as its dielectric properties influence the efficiency of microwave heating.[13]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures (above their atmospheric boiling point) and pressures.[13] These conditions decrease solvent viscosity and increase its penetration power, resulting in rapid and highly efficient extractions.[7] PLE has been shown to provide the highest yields for taxoids compared to other methods.[7]
-
Deep Eutectic Solvents (DES) based Extraction: A novel and green approach involves using Deep Eutectic Solvents—mixtures of hydrogen bond donors and acceptors—as the extraction medium.[15] When combined with MAE, DES has demonstrated superior extraction yields for 10-DAB compared to conventional solvents like 80% ethanol.[15][16] This method is considered environmentally friendly, safe, and efficient.[16]
Comparative Data on Extraction Methods
The efficiency of various extraction techniques for 10-DAB is summarized below.
| Table 1: Comparison of Extraction Methods for this compound | |||||
| Extraction Method | Plant Source | Solvent System | Key Parameters | Yield / Content of 10-DAB | Reference |
| Ultrasound-Assisted Extraction (UAE) | Taxus wallichiana var. mairei leaves | Not Specified | Temp: 40°C, Time: 23 min, L/S Ratio: 1:15 g/mL | 1.18% | [4] |
| Microwave-Assisted Extraction (MAE) with DES | Taxus chinensis | Betaine-lactic acid (1:3 molar ratio) | Not Specified | 0.94 mg/g dry weight | [15][16] |
| MAE with Conventional Solvent | Taxus chinensis | 80% Ethanol (v/v) | Not Specified | 0.67 mg/g dry weight | [15][16] |
| Pressurized Liquid Extraction (PLE) | Taxus baccata twigs | Methanol | Multiple cycles | Highest yield among compared methods | [7] |
| Supercritical Fluid Extraction (SFE) | Taxus wallichiana var. mairei leaves | CO₂ with anhydrous ethanol co-solvent | Pressure: 27 MPa, Temp: 35°C, Time: 150 min | 0.546‰ | [4] |
| Reflux Extraction | Taxus chinensis branches and leaves | 80% Ethanol | 5 hours, 3 cycles | Part of a multi-step process to achieve >99% purity | [5] |
Purification Techniques for this compound
Following extraction, the crude extract contains a complex mixture of taxanes and other phytochemicals, necessitating a multi-step purification strategy.
1. Preliminary Purification
-
Liquid-Liquid Extraction (LLE): The crude extract is often subjected to LLE to partition compounds based on their solubility in immiscible solvents (e.g., water and dichloromethane or ethyl acetate). This step effectively removes highly polar or non-polar impurities.[1]
-
Macroporous Resin Chromatography: This technique is highly effective for the initial enrichment of taxanes from the crude extract.[6][17] The extract is passed through a column packed with macroporous resin (e.g., AB-8 type), which adsorbs the target compounds. After washing away impurities, the enriched taxane fraction is eluted with a higher concentration of an organic solvent like ethanol.[17]
2. Chromatographic Separation
Column chromatography is the cornerstone of taxane purification, separating compounds based on their differential affinities for the stationary and mobile phases.[18]
-
Silica Gel Column Chromatography: Traditionally, silica gel is used as the stationary phase to separate taxanes based on polarity.[5] However, this method can be time-consuming and may lead to yield loss if multiple columns are required.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its semi-preparative and industrial-scale formats, is the preferred method for achieving high-purity 10-DAB.[7][17][18] Reversed-phase columns (C8 or C18) are commonly used, with a mobile phase typically consisting of a water/acetonitrile or water/methanol gradient.[1] A two-dimensional HPLC approach, using two different columns (e.g., C8 followed by C18), can significantly improve the resolution of closely related taxanes.[1]
3. Final Purification: Crystallization
-
Recrystallization: This is the final step to obtain a highly purified, crystalline product. The semi-purified 10-DAB is dissolved in a suitable solvent and allowed to crystallize slowly. The resulting crystals are then filtered and dried.[6]
-
Co-crystallization with Imidazole: An innovative and efficient method involves the addition of an imidazole compound to a solution of semi-purified 10-DAB.[5] 10-DAB forms a crystalline complex with imidazole via hydrogen bonding. This complex can be easily separated by filtration. The pure 10-DAB is then recovered by dissolving the complex in water and extracting it with an organic solvent. This method simplifies the purification process, avoiding multiple chromatographic steps and yielding a product with over 99% purity.[5]
HPLC Purification Parameters
| Table 2: HPLC Purification Parameters for 10-DAB | ||||||
| HPLC Mode | Column (Stationary Phase) | Mobile Phase | Flow Rate | Detection | Purity Achieved | Reference |
| Semi-preparative 2D-LC | 1st: Eurospher-100 C8; 2nd: Eurospher-100 C18 | 1st: 70:30 (v/v) water/acetonitrile; 2nd: 50:50 (v/v) water/acetonitrile | 10 mL/min | 227 nm | 82% after first run | [1] |
| Industrial Chromatography | UniPSN30-300 | 60% Ethanol solution | Not Specified | Elution peak collection | >98% | [17] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of 10-DAB
Objective: To extract 10-DAB from dried Taxus needles using MAE.
Materials:
-
Dried and powdered Taxus needles (40 mesh).
-
Extraction Solvent: 80% (v/v) Ethanol.
-
Microwave extraction system (closed-vessel type recommended).
-
Filter paper and vacuum filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Weigh 10 g of powdered Taxus needles and place them into a microwave extraction vessel.
-
Add 200 mL of 80% ethanol to the vessel (liquid-to-solid ratio of 20:1 mL/g).
-
Securely seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Microwave Power: 300 W
-
Temperature: 60°C
-
Extraction Time: 8 minutes[14]
-
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture under vacuum to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 45°C until the solvent is removed, yielding the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of 10-DAB
Objective: To extract 10-DAB from dried Taxus needles using UAE.
Materials:
-
Dried and powdered Taxus needles (40 mesh).
-
Extraction Solvent: 83.5% (v/v) Ethanol.[4]
-
Ultrasonic bath or probe-type sonicator.
-
Extraction flask.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Place 10 g of powdered Taxus needles into a 250 mL flask.
-
Add 209 mL of 83.5% ethanol (liquid-to-solid ratio of 20.88:1 mL/g).[4]
-
Place the flask in an ultrasonic bath or insert the ultrasonic probe into the slurry.
-
Set the extraction parameters:
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification via Macroporous Resin and Industrial HPLC
Objective: To purify the crude 10-DAB extract to >98% purity.
Materials:
-
Crude 10-DAB extract.
-
AB-8 type macroporous resin.
-
Glass column for chromatography.
-
Solvents: Deionized water, 30% ethanol, 70% ethanol.
-
Industrial HPLC system with a suitable column (e.g., UniPSN30-300).[17]
Procedure:
-
Macroporous Resin Enrichment:
-
Dissolve the crude extract in water to create a solution.
-
Pack a column with pre-treated AB-8 macroporous resin.
-
Load the aqueous extract solution onto the column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute non-target compounds with 30% (v/v) ethanol.[17]
-
Elute the enriched 10-DAB fraction with 70% (v/v) ethanol.[17]
-
Collect the 70% ethanol fraction and concentrate it under reduced pressure.
-
-
Industrial HPLC Purification:
-
Crystallization:
-
Allow the concentrated solution to stand for crystallization.
-
Filter the crystals and dry them at 60°C to obtain the final product with >98% purity.[17]
-
Protocol 4: Purification by Co-crystallization with Imidazole
Objective: To achieve >99% purity of 10-DAB from a semi-finished product using a simplified crystallization method.[5]
Materials:
-
Semi-finished 10-DAB product (obtained after initial extraction and one round of column chromatography).
-
Solvent (e.g., ethyl acetate).
-
Imidazole compound.
-
Filtration apparatus.
Procedure:
-
Dissolve the semi-finished 10-DAB product in a suitable organic solvent.
-
Add an imidazole compound to the solution in a molar ratio of 10-DAB to imidazole of 1:1.5 to 1:4.[5]
-
Stir the mixture for approximately 30 minutes at room temperature.
-
Allow the solution to stand, then cool to 0°C to facilitate the crystallization of the 10-DAB-imidazole complex.[5]
-
Filter the crystalline complex and dry it.
-
To recover pure 10-DAB, dissolve the crystal complex in water.
-
Extract the aqueous solution with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the pure 10-DAB product.[5]
Visualizations
Caption: General workflow for 10-DAB extraction and purification.
Caption: Logical relationship of modern extraction techniques.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 19-Hydroxybaccatin III, this compound, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 6. CN103508984A - Method for extracting 10-DAB from taxus chinensis according to continuous leaching adsorption enrichment method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted extraction and structural characterization by NMR of alginates and carrageenans from seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Green and efficient extraction of 10-deacetylbaccatin and cephalomanine by deep eutectic solvents from taxus chinensis [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. CN104892550A - Method for extracting and separating 10-deacetylbaccatine III (10-DAB III) from Chinese yew - Google Patents [patents.google.com]
- 18. longdom.org [longdom.org]
Application Note: Quantitative Analysis of 10-Deacetylcephalomannine in Plant Extracts using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 10-Deacetylcephalomannine in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection. This protocol is intended for researchers, scientists, and drug development professionals working on the analysis of taxanes and other secondary metabolites in plant matrices.
Introduction
This compound is a taxane of significant interest due to its structural similarity to Paclitaxel (Taxol®), a potent anti-cancer drug. It is naturally found in various species of the Taxus genus. Accurate quantification of this compound in plant extracts is crucial for phytochemical studies, drug discovery, and quality control of raw materials. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This protocol provides a robust method for the extraction and quantification of this compound from plant samples.
Experimental Protocols
Sample Preparation (Solid-Liquid Extraction)
This protocol is adapted from methodologies used for the extraction of taxanes from plant material.
-
Sample Collection and Pre-processing:
-
Harvest fresh plant material (e.g., needles, twigs) from the species of interest (e.g., Taxus baccata).
-
Freeze the collected material immediately in liquid nitrogen to quench metabolic processes.[1]
-
Grind the frozen plant tissue into a fine powder using a mixer mill or a mortar and pestle under liquid nitrogen.[1]
-
Store the powdered samples at -80°C until extraction.[1]
-
-
Extraction:
-
Weigh approximately 10 g of the ground plant material into a volumetric flask.
-
Add a suitable internal standard to the sample.
-
Add acetone at a 1:10 (g/mL) ratio to the sample.[2]
-
Perform solid-liquid extraction by shaking the mixture on a shaker for 48 to 72 hours.[2]
-
Filter the extract through a double-layer filter paper into an amber glass vial.[2]
-
Evaporate the solvent under a gentle stream of nitrogen.[2]
-
-
Sample Clean-up and Final Preparation:
-
Dissolve 50 mg of the dried extract in 1 g of a methanol:water (70:30, v/v) solution in a volumetric flask.[2]
-
Place the flask in an ultrasonic bath for 1 hour to ensure complete dissolution.[2]
-
Centrifuge the solution at 4800 x g for 30 minutes.[2]
-
Filter an aliquot of the supernatant through a 0.22 µm filter before injecting it into the LC-MS/MS system.
-
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | Kinetex C18 (100 x 3 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by infusion of a this compound standard |
| Product Ions (m/z) | To be determined by infusion of a this compound standard |
| Collision Energy (eV) | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound in a blank matrix extract to construct a calibration curve. The linearity of the method should be evaluated over a concentration range relevant to the expected sample concentrations.
-
Quantification: Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Method Validation: The analytical method should be validated according to relevant guidelines for selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and matrix effects.
Data Presentation
The following table summarizes typical quantitative data for the analysis of taxanes in plant extracts using LC-MS/MS. These values can be used as a benchmark for the performance of the current method.
| Parameter | Value |
| **Linearity (R²) ** | > 0.99 |
| Limit of Quantification (LOQ) | 0.94 - 3.05 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Use of 10-Deacetylcephalomannine as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylcephalomannine is a key taxane derivative and a critical reference standard for the accurate identification and quantification of impurities in paclitaxel and docetaxel active pharmaceutical ingredients (APIs) and formulated drug products. As a closely related structural analog and a potential process impurity or degradant, its monitoring is essential for ensuring the quality, safety, and efficacy of these widely used chemotherapeutic agents. These application notes provide detailed protocols for the use of this compound as a reference standard in chromatographic analysis.
Physicochemical Properties
| Property | Value |
| Chemical Name | (αR,βS)-α-Hydroxy-β-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]amino]benzenepropanoic acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-diacetyloxy-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[1][2]benz[1,2-b]oxet-9-yl ester |
| CAS Number | 76429-85-1[3] |
| Molecular Formula | C₄₅H₅₃NO₁₃ |
| Molecular Weight | 807.9 g/mol |
Application: Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the analysis of paclitaxel and its related impurities.[4] this compound can be effectively separated and quantified using a reversed-phase HPLC method.
Experimental Protocol: HPLC-UV Analysis
1. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol or a mixture of methanol and glacial acetic acid (200:1 v/v).[5] Mix thoroughly. This stock solution should be stored at -20°C for long-term stability.[6]
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Suggested concentrations for a five-point calibration curve could be 1, 5, 10, 25, and 50 µg/mL. The specific range should be adapted based on the expected impurity levels in the sample.
-
2. Chromatographic Conditions
The following HPLC conditions are a starting point and may require optimization for specific instrumentation and samples.
| Parameter | Condition |
| Column | C18, 4.6 x 100 mm, 3.5 µm particle size[2] |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | Time (min) |
| Flow Rate | 1.2 mL/min[5] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 227 nm[5] or 230 nm[1][2] |
| Injection Volume | 20 µL |
3. Sample Preparation
-
For Drug Substance (API):
-
Accurately weigh a suitable amount of the paclitaxel or docetaxel API.
-
Dissolve in the diluent to achieve a final concentration that allows for the detection of impurities at the desired level (e.g., 1 mg/mL).
-
-
For Drug Product (e.g., Injection):
-
The preparation will depend on the formulation. For emulsion-based formulations, a liquid-liquid extraction or protein precipitation step may be necessary to remove excipients.[5]
-
4. Data Analysis and Quantification
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on its retention time, which should match that of the reference standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Validation Parameters (Illustrative)
The following table provides typical performance characteristics for an HPLC method for the analysis of taxane impurities. These values should be experimentally verified during method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound as an impurity.
Advanced Application: LC-MS/MS for Higher Sensitivity and Specificity
For the detection and quantification of trace-level impurities or for definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[7]
Experimental Protocol: LC-MS/MS Analysis (Conceptual)
1. Standard and Sample Preparation:
Follow the same procedures as for the HPLC-UV analysis. Lower concentrations for calibration standards may be required due to the higher sensitivity of the MS detector.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC/UHPLC for improved resolution and speed |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) |
Note: The specific MRM transitions for this compound would need to be determined by direct infusion of the reference standard into the mass spectrometer.
3. Data Analysis:
Quantification is performed by monitoring the specific MRM transitions for this compound and comparing the peak areas to the calibration curve generated from the reference standards.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the reliable quality control of paclitaxel and docetaxel. The protocols outlined in these application notes provide a comprehensive framework for the accurate identification and quantification of this critical impurity, thereby supporting the development and manufacturing of safe and effective medicines. It is essential that these methods are validated for their intended use in the specific laboratory environment.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. waters.com [waters.com]
- 3. 10-Deacetyl Cephalomannine(>85%) | LGC Standards [lgcstandards.com]
- 4. A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing 10-Deacetylcephalomannine (10-DAB) Yield from Taxus baccata
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of 10-Deacetylcephalomannine (10-DAB) from Taxus baccata.
Troubleshooting Guides
Issue 1: Low 10-DAB Yield in Taxus baccata Cell Cultures
Q1: My Taxus baccata cell suspension culture is showing poor growth and low 10-DAB production. What initial steps can I take to optimize the culture conditions?
A1: Several factors in the culture medium can be optimized to enhance both cell growth and taxane production. The choice of basal medium is critical. Studies have shown that for Taxus baccata, Woody Plant Medium (WPM) and Driver and Kuniyuki (DKW) medium can lead to higher taxane yields compared to other media like Gamborg (B5), Murashige and Skoog (MS), and Schenk and Hildebrandt (SH).[1][2][3] Specifically, DKW basal media has been shown to produce higher amounts of 10-deacetylbaccatin III (10-DAB III).[1][2][3] Additionally, the inoculum size of your cell suspension can impact productivity; an inoculum of 50 g fresh weight per liter has been found to yield higher volumetric productivities for several taxanes.[4]
Q2: I want to actively boost the production of 10-DAB in my established cell culture. What are the most effective strategies?
A2: Elicitation is a highly effective strategy to stimulate the production of secondary metabolites like 10-DAB. Elicitors are compounds that trigger defense responses in plant cells, often leading to an increase in the synthesis of desired compounds.[5] Some of the most effective elicitors for enhancing taxane production include:
-
Methyl Jasmonate (MeJ): A well-known elicitor that has been shown to significantly increase the production of taxol and other taxanes in Taxus cell cultures.[4]
-
Coronatine (COR) and Salicylic Acid (SA): These compounds have been shown to boost total taxane production significantly.[6][7]
-
Titania-graphene oxide (GO-TiO2) nanocomposites: In one study, the application of GO-TiO2 (30 μg/L) increased the amount of 10-DAB III from 0.84 mg/L in the control to 9.17 mg/L after 16 days of elicitation.[8]
-
Fungal Elicitors: Extracts from fungi, such as Fusarium graminearum, can enhance the production of both paclitaxel and 10-DAB III.[9]
Another effective technique is precursor feeding, which involves supplying the building blocks of the desired molecule to the culture medium. For taxanes, feeding with early precursors can influence the biosynthetic pathway.[10][11] For instance, sodium acetate and sodium pyruvate have been shown to enhance taxane yields in Taxus chinensis.[12]
Q3: My callus cultures are turning brown, which seems to be affecting their health and productivity. What causes this and how can I prevent it?
A3: The browning of callus cultures is often due to the oxidation of phenolic compounds released from the plant tissues, which can be toxic to the cells. To mitigate this, you can try incorporating antioxidants into your culture medium.[4] Additionally, ensuring the use of healthy, young explants for callus initiation and optimizing the culture medium composition can help reduce stress on the cells and minimize browning.[1]
Issue 2: Inefficient Extraction and Purification of 10-DAB
Q4: I am struggling to efficiently extract 10-DAB from Taxus baccata twigs and leaves. Which extraction method provides the best yield?
A4: The choice of extraction method can significantly impact the yield of 10-DAB. While traditional methods like Soxhlet extraction can be used, modern techniques have been shown to be more efficient. A comparison of different methods revealed that pressurized liquid extraction (PLE) can provide the greatest yields of taxoids from Taxus baccata twigs.[13][14] Other methods like ultrasound and microwave-assisted extraction are also effective.[13][14] A patented method involves soaking the plant material in an organic weak acid aqueous solution (e.g., 0.5-1% acetic or citric acid), followed by extraction with a solvent like chloroform, dichloromethane, or ethyl acetate.[15]
Q5: During purification, I am getting a low recovery of pure 10-DAB. What are some effective purification protocols?
A5: A common issue in purification is the loss of the target compound. A multi-step purification process is often necessary. One patented method involves the following steps after initial extraction:
-
Evaporation of the solvent to obtain a viscous material.
-
Dissolving the material in acetonitrile, followed by standing, cooling, and devitrification to obtain a crude product.
-
Dissolving the crude product in hot methanol, filtering to remove insoluble substances, and then cooling for devitrification to obtain the 10-DAB product.
-
Further recrystallization can increase the purity to over 98%.[15]
For highly pure samples, preparative high-performance liquid chromatography (HPLC) is a reliable method for separating 10-DAB from other taxanes and impurities.[16]
Frequently Asked Questions (FAQs)
Q6: What is the typical content of 10-DAB in Taxus baccata?
A6: The content of 10-DAB can vary depending on the part of the plant and the specific cultivar. One study reported that the needles of Taxus baccata can contain up to 297 mg of 10-DAB per kg of fresh needles.[17] Another study found the content of 10-DAB in the bark and needles to be around 1.75 μg/mg.[16]
Q7: Can endophytic fungi from Taxus baccata produce 10-DAB?
A7: Yes, some endophytic fungi isolated from Taxus baccata have been found to produce taxol and 10-DAB. For example, one study identified a Gliocladium sp. that produced 65 µg of 10-DAB III per liter of culture.[18] This opens up the possibility of using microbial fermentation as an alternative production method.
Q8: How does precursor feeding affect the taxane biosynthesis pathway?
A8: Feeding with precursors can influence the direction of the taxane biosynthetic pathway. For example, studies have shown that the acetylation of certain precursors can promote the formation of different types of taxoids.[10] This suggests that by carefully selecting the precursors to feed, it may be possible to channel the biosynthesis towards the production of 10-DAB and other desired taxanes.[10][11]
Q9: What is the role of pH in the biotransformation of 10-DAB?
A9: In processes involving the biotransformation of 10-DAB (for example, to produce baccatin III), pH is a critical factor. A slightly acidic condition, around pH 6.5, has been found to be optimal for the enzymatic acetylation of 10-DAB, leading to the highest conversion rates and product yields.[19][20] Both overly acidic and overly basic conditions can inhibit the biotransformation process.[19][20]
Data on 10-DAB Yield Enhancement
Table 1: Effect of Elicitors on 10-DAB and Taxane Production in Taxus baccata Cell Cultures
| Elicitor | Concentration | Duration | 10-DAB Yield | Fold Increase (vs. Control) | Reference |
| Control | - | 16 days | 0.84 mg/L | - | [8] |
| GO-TiO2 | 30 µg/L | 16 days | 9.17 mg/L | ~10.9 | [8] |
| Control | - | 21 days | ~3.3 µg/g | - | [9] |
| Plasma-Activated Water (PAW) | 400 µL | 21 days | 14.04 µg/g | ~4.2 | [9] |
| Control | - | 8 days | ~1.7 mg/L (Total Taxanes) | - | [6] |
| Salicylic Acid (SA) | 150 µM | 8 days | 6.56 mg/L (Total Taxanes) | ~3.9 | [6] |
| Coronatine (COR) | 1 µM | 8 days | 4.76 mg/L (Total Taxanes) | ~2.8 | [6] |
Table 2: Influence of Basal Medium on 10-DAB Production in Taxus baccata Suspension Cultures
| Basal Medium | 10-DAB Yield (mg/L) | Baccatin III Yield (mg/L) | Taxol Yield (mg/L) | Reference |
| DKW | 4.2 | 10.03 | - | [1][2][3] |
| WPM | - | - | 16.58 | [1][2][3] |
| B5 (Gamborg) | Lower Yields | Lower Yields | Lower Yields | [1] |
| MS | Lower Yields | Lower Yields | Lower Yields | [1] |
| SH | Lowest Productivity | Lowest Productivity | Lowest Productivity | [1] |
Experimental Protocols
Protocol 1: Elicitation of Taxus baccata Suspension Cells with GO-TiO2 Nanocomposite
This protocol is adapted from the methodology described in recent studies.[8]
-
Prepare Cell Suspension Culture: Establish a healthy, growing cell suspension culture of Taxus baccata.
-
Prepare Elicitor Stock Solution: Prepare a stock solution of titania-graphene oxide (GO-TiO2) nanocomposite.
-
Elicitation: To the cell suspension culture, add the GO-TiO2 elicitor to a final concentration of 30 µg/L.
-
Incubation: Incubate the elicited culture under standard conditions (e.g., 25°C in the dark on a rotary shaker).
-
Sampling: Collect samples at various time points (e.g., 2, 4, and 16 days) after elicitation.
-
Analysis: Separate the cells from the medium. Extract the taxanes from the cells and analyze the 10-DAB content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Extraction and Purification of 10-DAB from Taxus baccata Twigs and Leaves
This protocol is based on a patented method.[15]
-
Preparation of Plant Material: Air-dry the twigs and leaves of Taxus baccata. The material can be pulverized or used whole.
-
Acidic Soaking: Soak 1 kg of the plant material in 8 L of a 0.5-1% aqueous solution of a weak organic acid (e.g., acetic acid or citric acid) for 12-24 hours.
-
Percolation: After soaking, begin percolation with the same acidic solution to obtain the leach liquor.
-
Solvent Extraction: Extract the leach liquor three times with a suitable solvent such as chloroform, dichloromethane, or ethyl acetate.
-
Solvent Evaporation: Combine the organic solvent fractions and evaporate the solvent under reduced pressure to obtain a viscous extract.
-
Crude Crystallization: Dissolve the viscous extract in acetonitrile. Allow the solution to stand and cool to induce devitrification and obtain the crude 10-DAB product.
-
Recrystallization: Dissolve the crude product in hot methanol. Filter the solution while hot to remove any insoluble impurities.
-
Final Crystallization: Cool the methanol filtrate to allow the purified 10-DAB to crystallize.
-
Drying: Filter and dry the white crystals of 10-DAB. The purity can be further enhanced by another recrystallization step.
Visualizations
Caption: A general experimental workflow for improving 10-DAB yield.
Caption: A simplified signaling pathway for elicitor-induced 10-DAB production.
Caption: Key factors influencing the final yield of 10-DAB.
References
- 1. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Interplay between Metabolic Pathways and Taxane Production in Elicited Taxus baccata Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Elicitation on Plant Antioxidants Production in Taxus Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of Taxane Biosynthesis in Cell Suspension Culture of Taxus baccata after Elicitation with Titania-graphene Oxide Nanocomposite and Coronatine | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Feeding Cultured Taxus Cells with Early Precursors Reveals Bifurcations in the Taxoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic inhibitors, elicitors, and precursors as tools for probing yield limitation in taxane production by Taxus chinensis cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN1903849A - Method of extracting and separating 10-deacetyl bakadin III from European yew branches and leaves - Google Patents [patents.google.com]
- 16. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Production, purification and characterization of taxol and 10DAB III from a new endophytic fungus Gliocladium sp. isolated from the Indian yew tree, Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the acylation of 10-Deacetylcephalomannine to paclitaxel
Technical Support Center: Acylation of 10-Deacetylcephalomannine
Welcome to the technical support center for the optimization of paclitaxel synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the acylation of this compound (10-DAB) to produce paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the acylation of this compound (10-DAB)?
A1: The primary challenges include achieving high regioselectivity for the C-10 hydroxyl group, minimizing side reactions, dealing with the formation of impurities that are difficult to separate, and optimizing reaction conditions to maximize yield. The C-7 hydroxyl group is also reactive, leading to potential acylation at this position if not properly managed.
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Reagent Quality: Ensure the purity of 10-DAB and the acylating agent. Moisture and impurities can lead to side reactions or deactivate catalysts.
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.
-
Suboptimal Stoichiometry: The molar ratio of the acylating agent and catalyst to 10-DAB is critical. An excess of the acylating agent can lead to di-acylation or other side products.
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific substrate and conditions. Investigate alternative catalysts or ensure the current one is active.
-
Product Degradation: Paclitaxel can be sensitive to harsh pH conditions. Ensure the workup and purification steps are performed under mild conditions.[1]
Q3: I am observing significant amounts of side-products in my reaction mixture. How can I identify and minimize them?
A3: Common side-products include the C-7 acylated isomer and di-acylated products.
-
Identification: Use High-Performance Liquid Chromatography (HPLC) and compare the retention times with known standards of paclitaxel, cephalomannine, and 10-DAB. Mass spectrometry (MS) can confirm the molecular weights of the impurities.
-
Minimization:
-
Protecting Groups: To prevent acylation at the C-7 position, a common strategy is to selectively protect the C-7 hydroxyl group with a protecting group like triethylsilyl (TES).[2] This group is stable during the C-10 acylation and can be removed later.
-
Catalyst Selection: Certain organocatalysts have been shown to provide high site-selectivity for the C-10 hydroxyl group, reducing the formation of the C-7 isomer.[3]
-
Controlled Conditions: Lowering the reaction temperature can sometimes increase selectivity.[3]
-
Q4: What are the best practices for purifying paclitaxel after the acylation reaction?
A4: A multi-step purification process is typically required to achieve high purity (>99%).
-
Initial Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture.[4] Solvents like dichloromethane or ethyl acetate are common.[4]
-
Chromatography: Column chromatography is essential. A common sequence involves:
-
Crystallization: The final step often involves crystallization from a solvent/anti-solvent system (e.g., acetonitrile/water) to obtain high-purity crystalline paclitaxel.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of 10-DAB | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If needed, increase reaction time or temperature incrementally. |
| Inactive catalyst or reagents. | Verify the activity of the catalyst. Use fresh, anhydrous solvents and high-purity reagents. | |
| Poor C-10 Selectivity | Steric hindrance or electronic effects. | Employ a C-7 protecting group strategy (e.g., with triethylsilyl chloride).[2] |
| Non-selective catalyst. | Explore organocatalysts known for high C-10 selectivity.[3] | |
| Formation of Di-acylated Product | Excess acylating agent. | Optimize the stoichiometry. Use a molar equivalent of the acylating agent closer to 1:1 with 10-DAB. |
| Epimerization at C-2' | Basic conditions during reaction or workup. | Maintain neutral or slightly acidic conditions. Use mild bases like 4-dimethylaminopyridine (DMAP) as a catalyst rather than strong bases.[2][7] |
| Difficulty in Purification | Co-elution of impurities (e.g., Cephalomannine). | Utilize a multi-modal chromatography approach (e.g., RP-HPLC followed by NP-HPLC).[5] Adjust mobile phase composition to improve separation. |
| Product precipitation during chromatography. | Ensure the sample is fully dissolved in the mobile phase before injection. Adjust solvent strength if necessary. |
Experimental Protocols
Protocol 1: C-7 Protection and C-10 Acylation of 10-DAB
This protocol describes a common semi-synthetic route involving the protection of the C-7 hydroxyl group followed by acylation at C-10.
1. Protection of C-7 Hydroxyl Group:
-
Dissolve 10-deacetylbaccatin III (a derivative of 10-DAB) in an anhydrous solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a silylating agent, such as triethylsilyl chloride (TES-Cl), dropwise.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-TES-baccatin III.
2. Acylation at C-10:
-
The attachment of the C-13 side chain is a complex step often involving a protected β-lactam. A key esterification step involves reacting the 7-TES-baccatin III with the protected side chain.
-
This esterification is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2]
3. Deprotection:
-
After successfully attaching the side chain, the protecting groups (e.g., TES at C-7) are removed. This is often achieved using acidic conditions, for example, with hydrofluoric acid in pyridine, to yield paclitaxel.
Protocol 2: Purification of Paclitaxel
1. Initial Workup:
-
Following the reaction, the mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove catalysts and water-soluble byproducts.
2. Solid Phase Extraction (SPE):
-
The crude extract can be passed through a solid phase extraction cartridge (e.g., silica-based) to remove highly polar and non-polar impurities, enriching the taxane fraction.[8]
3. Preparative HPLC:
-
Step 1 (Reversed-Phase): Dissolve the enriched crude product in a suitable solvent (e.g., methanol/water mixture) and inject it onto a preparative C18 RP-HPLC column. Elute with a gradient of acetonitrile and water.[8] Collect fractions containing paclitaxel.
-
Step 2 (Normal-Phase): Pool the paclitaxel-rich fractions from the first step, evaporate the solvent, and redissolve the residue in a non-polar solvent system (e.g., hexane/ethyl acetate). Inject onto a preparative silica NP-HPLC column to separate remaining isomers and analogs.[5]
4. Crystallization:
-
Combine the high-purity fractions, evaporate the solvent, and dissolve the residue in a minimal amount of a good solvent (e.g., acetonitrile).
-
Slowly add an anti-solvent (e.g., deionized water) until the solution becomes cloudy.
-
Allow the solution to stand, often at reduced temperature, to promote the formation of crystals.
-
Collect the crystals by filtration and dry under a vacuum to obtain pure paclitaxel.[6]
Visualizations
Caption: Workflow for the semi-synthesis and purification of paclitaxel from 10-DAB.
Caption: Troubleshooting logic for diagnosing and resolving low paclitaxel yield.
References
- 1. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III [mdpi.com]
- 2. Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III [jstage.jst.go.jp]
- 4. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 7. 3.3. Semi-Synthesis [bio-protocol.org]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Prevention of 10-Deacetylcephalomannine Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-Deacetylcephalomannine (10-DAB) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound (10-DAB)?
A1: The primary factors contributing to the degradation of 10-DAB are exposure to suboptimal pH conditions, elevated temperatures, light, and oxidizing agents. Like other taxane derivatives, 10-DAB is susceptible to hydrolysis of its ester groups and potential oxidation.
Q2: What is the optimal pH for storing 10-DAB in solution?
A2: Based on stability studies of structurally related taxanes such as paclitaxel and baccatin III, the maximum stability for 10-DAB in aqueous solutions is expected to be at a pH of approximately 4.[1] Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages within the molecule.
Q3: What are the recommended storage temperatures for solid and solution forms of 10-DAB?
A3: For solid 10-DAB, storage at -20°C is recommended to minimize degradation over the long term. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended, ideally at a pH of around 4.
Q4: How does light affect the stability of 10-DAB?
A4: Exposure to light, particularly UV light, can lead to photodegradation of 10-DAB. It is crucial to store both solid and solution forms of 10-DAB in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guides
Issue 1: Rapid Degradation of 10-DAB in Solution
Symptoms:
-
Loss of potency in biological assays.
-
Appearance of additional peaks in HPLC chromatograms.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect pH of the solution | Verify the pH of your buffer or solvent. Adjust the pH to be within the optimal range of 3.5-4.5. Use a well-characterized buffer system to maintain a stable pH. |
| High storage temperature | Store stock solutions and working solutions at 2-8°C for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or below, though freeze-thaw cycles should be minimized. |
| Exposure to light | Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experimental procedures. |
| Presence of oxidizing agents | Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Use high-purity solvents and consider de-gassing solutions to remove dissolved oxygen. |
| Microbial contamination | For aqueous solutions used over an extended period, consider sterile filtering the solution to prevent microbial growth, which can alter the pH and introduce degradative enzymes. |
Issue 2: Inconsistent Experimental Results with 10-DAB
Symptoms:
-
High variability between replicate experiments.
-
Drifting analytical results over a single day's experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| On-bench degradation | Prepare fresh dilutions of 10-DAB from a frozen stock solution for each experiment. Avoid leaving working solutions at room temperature for extended periods. |
| Incompatible excipients | If formulating 10-DAB, ensure all excipients are compatible. Perform compatibility studies by analyzing binary mixtures of 10-DAB and each excipient under stressed conditions. |
| Inadequate analytical method | Use a validated stability-indicating HPLC method that can separate 10-DAB from its potential degradation products. This will allow for accurate quantification of the active compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 10-DAB
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 10-DAB in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation (Solid): Store solid 10-DAB in an oven at 70°C for 1, 3, and 7 days.
-
Photodegradation (Solution): Expose the stock solution in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for 10-DAB
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (gradient elution may be required to separate all degradation products).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Condition | Recommended Storage | Rationale |
| Solid | Temperature | -20°C | Minimizes solid-state degradation over long-term storage. |
| Light | Protected from light | Prevents photodegradation. | |
| Humidity | Low humidity environment | Reduces risk of hydrolysis. | |
| Solution | Temperature | 2-8°C (short-term) or ≤ -20°C (long-term) | Slows down hydrolytic and other degradation reactions. |
| pH | ~4 | Minimizes acid and base-catalyzed hydrolysis.[1] | |
| Light | Protected from light | Prevents photodegradation. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies of 10-DAB.
References
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 10-deacetylcephalomannine and other related taxanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating this compound and related taxanes?
A1: The most prevalent method is reversed-phase high-performance liquid chromatography (RP-HPLC), often utilizing C18 or pentafluorophenyl (PFP) columns.[1][2] Gradient elution with a mobile phase consisting of acetonitrile and water is commonly employed.[2][3] Other techniques include hydrophilic interaction liquid chromatography (HILIC), two-dimensional liquid chromatography (2D-LC) for complex samples, and micellar electrokinetic capillary chromatography.[4][5]
Q2: Why is the separation of this compound from other taxanes, like paclitaxel and cephalomannine, so challenging?
A2: Taxanes are a group of structurally similar diterpenoids.[6] this compound, paclitaxel, and cephalomannine have very similar chemical structures and polarities, leading to close or overlapping elution times in chromatographic systems. Achieving baseline separation requires highly optimized methods.
Q3: What is a typical starting point for developing an HPLC method for taxane separation?
A3: A good starting point is a C18 column with a gradient elution of acetonitrile and water at a detection wavelength of 227 nm or 230 nm.[3][7] The gradient can be optimized to improve resolution. For instance, a shallow gradient may provide better separation for closely eluting peaks.[8]
Q4: How can I improve the resolution between critical pairs of taxanes?
A4: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the organic modifier (acetonitrile or methanol) percentage and the gradient slope.[8][9]
-
Change the stationary phase: A pentafluorophenyl (PFP) column can offer different selectivity for taxanes compared to a C18 column.[1][2]
-
Adjust the temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing separation.[8]
-
Lower the flow rate: This increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, though it will also increase the run time.[8][10]
Q5: What are the key considerations for sample preparation when analyzing taxanes from natural extracts?
A5: Taxus extracts are complex matrices containing numerous compounds besides taxanes.[6] Effective sample preparation is crucial to remove interfering substances and enrich the target analytes. This often involves initial extraction with a solvent like ethanol or ethyl acetate, followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.[6][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Overlapping Peaks | 1. Inappropriate mobile phase composition. 2. Suboptimal gradient. 3. Unsuitable column chemistry. 4. High flow rate. | 1. Adjust the ratio of organic solvent to water.[9] 2. Employ a shallower gradient to better separate closely eluting compounds.[8] 3. Switch to a different stationary phase (e.g., from C18 to PFP) to alter selectivity.[2] 4. Reduce the flow rate to increase interaction time with the stationary phase.[8] |
| Peak Tailing | 1. Active sites on the column packing. 2. Column overload. 3. Incompatibility between injection solvent and mobile phase. | 1. Use a column with high-purity silica or end-capping. Add a competing base to the mobile phase if basic compounds are present. 2. Reduce the injection volume or sample concentration.[10] 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing. 3. Contaminated mobile phase or column. | 1. Purge the pump to remove air bubbles.[12] 2. Ensure proper mixing of mobile phase components; consider online degassing. 3. Use fresh, high-purity solvents and filter them. Flush the column with a strong solvent.[13] |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Prepare mobile phases carefully and consistently.[13] 2. Use a column oven to maintain a constant temperature.[8] 3. Check pump seals and check valves for wear and ensure proper pump operation.[12][13] |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation. | 1. Systematically loosen fittings to isolate the blockage. Replace the guard column or filter if necessary. 2. Filter all samples before injection. 3. Ensure mobile phase components are miscible and will not precipitate under the operating conditions. |
Experimental Protocols
Protocol 1: Preparative HPLC for Purification of 10-Deacetyltaxol and Paclitaxel
This protocol is adapted from a study on the purification of taxanes from Taxus cuspidata.[10]
-
Instrumentation: Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution (specific composition not detailed in the abstract, but typically a mixture of acetonitrile and water).
-
Flow Rate: 10 mL/min.
-
Injection Volume: 0.5 mL.
-
Column Temperature: 30 °C.
-
Detection: UV detector (wavelength not specified, but typically 227 nm for taxanes).
-
Procedure:
-
Dissolve the crude taxane extract in a suitable solvent.
-
Filter the sample solution through a 0.45 µm filter.
-
Set the HPLC conditions as described above.
-
Inject 0.5 mL of the sample solution.
-
Collect the fractions corresponding to the peaks of interest. In the cited study, 10-deacetyltaxol eluted at approximately 15.7 minutes and paclitaxel at 20.3 minutes.[10]
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Protocol 2: Analytical HPLC for Separation of Paclitaxel and Related Substances
This protocol is based on a validated method for determining paclitaxel-related substances.[3]
-
Instrumentation: Analytical High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector at 227 nm.
-
Procedure:
-
Prepare the sample by dissolving it in the mobile phase or a compatible solvent. For emulsion-based samples, a demulsification step with anhydrous sodium sulfate may be necessary.[3]
-
Filter the sample through a 0.22 µm filter.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program to separate the taxanes.
-
Integrate the peaks and quantify the related substances.
-
Quantitative Data Summary
Table 1: Optimized Conditions and Purity for Preparative HPLC Separation [10]
| Parameter | Optimized Value |
| Flow Rate | 10 mL/min |
| Injection Volume | 0.5 mL |
| Column Temperature | 30 °C |
| Resulting Purity | |
| 10-Deacetyltaxol | 95.33% |
| Paclitaxel | 99.15% |
Table 2: Yields of Taxanes from Taxus brevifolia Bark Extraction [14]
| Taxane | Isolated Yield Range (%) |
| Paclitaxel | 0.02 - 0.06 |
| 10-Deacetylbaccatin III | 0.02 - 0.04 |
| 10-Deacetyltaxol | 0.01 - 0.02 |
| Cephalomannine | 0.005 - 0.007 |
| 10-Deacetyltaxol-7-xyloside | 0.06 - 0.1 |
| Taxol-7-xyloside | 0.005 - 0.01 |
| This compound-7-xyloside | 0.006 - 0.01 |
Visualizations
Caption: General workflow for extraction and purification of taxanes.
Caption: Decision tree for troubleshooting poor taxane separation.
References
- 1. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of paclitaxel and related taxanes by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-dimensional hydrophilic interaction/reversed-phase liquid chromatography for the preparative separation of polar and non-polar taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of 10-Deacetylcephalomannine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 10-Deacetylcephalomannine (10-DAB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The large-scale purification of this compound presents several challenges, primarily stemming from its complex structure and the presence of structurally similar impurities. Key difficulties include:
-
Co-eluting Impurities: Paclitaxel and other taxane analogues often have very similar retention times to this compound in reversed-phase chromatography, making baseline separation difficult to achieve.[1]
-
Low Abundance: this compound is often present in smaller quantities compared to other taxanes like paclitaxel or 10-deacetylbaccatin III in extracts from Taxus species.[2]
-
Solvent Consumption: Large-scale purification, particularly using preparative HPLC, requires significant volumes of high-purity solvents, leading to high operational costs and environmental concerns.
-
Process Scalability: Methods developed at the laboratory scale may not be directly transferable to an industrial scale, requiring significant optimization of parameters like flow rates, column packing, and loading capacities.[3][4]
-
Product Stability: Degradation of the target molecule can occur during prolonged purification processes, affecting the final yield and purity.
Q2: Which chromatographic techniques are most effective for this compound purification?
A combination of chromatographic techniques is often employed for the effective purification of this compound. These include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for separating taxanes. C18 columns are commonly used with a mobile phase typically consisting of a water/acetonitrile/methanol gradient.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar and non-polar taxanes and can be used as an orthogonal separation method to RP-HPLC.
-
Solid-Phase Extraction (SPE): SPE is a valuable pre-purification step to remove major impurities and enrich the taxane fraction before high-resolution chromatography.[2] Common adsorbents include Diaion® HP-20 and silica-based materials.[2]
Q3: How can I improve the separation resolution between this compound and Paclitaxel?
Improving the resolution between these two closely related compounds is a critical step. Consider the following strategies:
-
Mobile Phase Optimization: Fine-tuning the composition of the mobile phase, including the organic solvent ratios (acetonitrile, methanol) and the use of additives, can significantly impact selectivity. A ternary gradient of water/acetonitrile/methanol has been shown to be effective in reducing analysis time while maintaining resolution.[1]
-
Column Selection: Employing high-efficiency columns with smaller particle sizes (e.g., 2.2 µm) can enhance peak separation.[1] The choice of stationary phase (e.g., C18) is also crucial.
-
Two-Dimensional Liquid Chromatography (2D-LC): Utilizing a 2D-LC system with orthogonal separation modes (e.g., HILIC followed by RP-HPLC) can provide superior separation of complex mixtures.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between this compound and other taxanes. | Inadequate mobile phase composition. | Optimize the gradient profile and the ratio of organic solvents (acetonitrile/methanol).[1] |
| Inefficient column. | Use a high-resolution column with a smaller particle size. Ensure the column is not overloaded. | |
| Low yield of purified this compound. | Inefficient extraction from the biomass. | Optimize the extraction solvent and conditions (e.g., temperature, time). |
| Degradation of the target molecule during purification. | Minimize the duration of the purification process and avoid harsh pH conditions. | |
| Loss of product during pre-purification steps. | Evaluate the efficiency of the solid-phase extraction or liquid-liquid extraction steps to minimize loss. | |
| High backpressure in the HPLC system. | Clogged column frit or tubing. | Filter all samples and mobile phases before use. If clogged, reverse flush the column (if permissible by the manufacturer) or replace the frit.[5] |
| Sample viscosity is too high. | Dilute the sample or adjust the sample preparation method to reduce viscosity.[6] | |
| Peak tailing or fronting. | Column overload. | Reduce the sample injection volume or concentration. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Presence of active sites on the stationary phase. | Use a column with end-capping or add a competing agent to the mobile phase. |
Experimental Protocols
Protocol 1: Semi-Preparative Reversed-Phase HPLC for Taxane Separation
This protocol provides a general framework for the separation of taxanes, including this compound, using semi-preparative RP-HPLC.[2]
1. Sample Preparation:
- The crude extract containing taxanes is first subjected to pre-purification steps such as liquid-liquid extraction or solid-phase extraction to remove pigments and other polar impurities.[2]
- The enriched taxane fraction is then dissolved in the initial mobile phase composition for injection.
2. HPLC System and Column:
- System: A semi-preparative HPLC system equipped with a suitable pump, UV detector, and fraction collector.
- Column: YMC-Pack ODS-A (5 µm, 12 nm, 250 x 20 mm).[2]
3. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and water. The ratio is optimized for the specific separation. For paclitaxel, a ratio of 45:55 (acetonitrile:water) has been used, while for the more polar 10-deacetylbaccatin III, a ratio of 30:70 has been employed.[2] For this compound, a gradient elution may be necessary.
- Flow Rate: 8 mL/min.[2]
- Detection: UV at 227 nm.[2]
- Injection Volume: 8 mL.[2]
4. Fraction Collection:
- Fractions are collected based on the retention times of the target compounds, as determined by analytical HPLC.
5. Post-Purification:
- The collected fractions containing this compound are pooled and the solvent is removed, typically by rotary evaporation.
Visualizations
Caption: Generalized workflow for the large-scale purification of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound purification.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Supporting development of mRNA-based therapies by addressing large-scale purification challenges [insights.bio]
- 5. Troubleshooting Purification Methods [sigmaaldrich.com]
- 6. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Optimizing reaction conditions for the synthesis of 10-Deacetylcephalomannine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 10-Deacetylcephalomannine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound analogs?
A1: The primary challenges in synthesizing this compound analogs revolve around the selective modification of its multiple hydroxyl groups, particularly at the C7 and C10 positions. Due to their similar reactivity, achieving site-specific acylation or protection can be difficult, often leading to a mixture of products. Another significant challenge is the purification of the final analog from unreacted starting materials and side products, owing to their structural similarities.
Q2: How can I selectively acylate the C10 hydroxyl group of this compound?
A2: Selective acylation of the C10 hydroxyl group can be achieved through several strategies. One common method involves the use of a temporary protecting group for the more reactive C7 hydroxyl group. Silyl ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), are frequently used for this purpose. Once the C7 position is protected, the C10 hydroxyl group can be acylated using an appropriate acylating agent and a catalyst, such as 4-dimethylaminopyridine (DMAP). Subsequent deprotection of the C7 hydroxyl group yields the desired C10-acylated analog.
Q3: What are the best methods for purifying this compound analogs?
A3: Due to the close structural resemblance of this compound and its analogs, purification can be challenging. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a highly effective method for separating these compounds with high purity.[1] Other chromatographic techniques like countercurrent chromatography have also been successfully employed for the separation of taxane analogs.[2] The choice of the stationary phase, mobile phase composition, and gradient elution program is critical for achieving optimal separation.
Q4: What is the mechanism of action of this compound analogs?
A4: this compound and its analogs, like other taxanes, are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for cell division, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis. Modifications to the structure of this compound can influence its binding affinity to microtubules and its overall cytotoxic activity.
Troubleshooting Guides
Problem 1: Low yield of the desired C10-acylated analog.
| Possible Cause | Suggested Solution |
| Incomplete protection of the C7 hydroxyl group. | Ensure complete conversion to the C7-O-protected intermediate by monitoring the reaction with thin-layer chromatography (TLC) or HPLC. Increase the amount of silylating agent and/or reaction time if necessary. |
| Steric hindrance at the C10 position. | Use a less sterically hindered acylating agent if possible. Increase the reaction temperature or use a more potent catalyst, such as a scandium triflate, to drive the reaction to completion. |
| Side reactions, such as acylation at other hydroxyl groups. | Optimize the reaction conditions by lowering the temperature or using a milder catalyst. Consider using a more selective protecting group strategy if multiple side products are observed. |
| Decomposition of the starting material or product. | Ensure anhydrous reaction conditions, as taxanes can be sensitive to moisture and acidic or basic conditions. Use freshly distilled solvents and reagents. |
Problem 2: Difficulty in separating the desired analog from starting material and byproducts.
| Possible Cause | Suggested Solution |
| Co-elution of compounds in chromatography. | Optimize the HPLC method by adjusting the mobile phase composition, gradient profile, or flow rate.[1] Consider using a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for taxanes. |
| Presence of structurally very similar isomers. | Employ high-resolution chromatographic techniques. It may be necessary to perform multiple purification steps to achieve the desired purity. |
| Product instability during purification. | Avoid prolonged exposure to acidic or basic conditions in the mobile phase. Work up the purification fractions promptly to minimize potential degradation. |
Experimental Protocols
Protocol 1: Selective Protection of the C7-Hydroxyl Group of this compound
-
Dissolve this compound in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilyl chloride (TESCl) dropwise to the solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation of the C10-Hydroxyl Group of 7-O-TES-10-Deacetylcephalomannine
-
Dissolve the 7-O-TES-protected this compound in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (DMAP) and the desired acyl chloride or anhydride to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
| Analog | Acylating Agent | Catalyst | Reaction Time (h) | Yield (%) |
| 10-Acetyl-10-deacetylcephalomannine | Acetic anhydride | DMAP | 4 | 85 |
| 10-Propionyl-10-deacetylcephalomannine | Propionic anhydride | DMAP | 6 | 78 |
| 10-Butyryl-10-deacetylcephalomannine | Butyryl chloride | Pyridine | 8 | 72 |
| 10-Benzoyl-10-deacetylcephalomannine | Benzoyl chloride | DMAP | 12 | 65 |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activities of 10-Deacetylcephalomannine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activities of 10-Deacetylcephalomannine and the widely used chemotherapeutic agent, paclitaxel. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating their potential applications.
Executive Summary
Paclitaxel, a cornerstone of cancer chemotherapy, and its structural analog, this compound, both belong to the taxane family of compounds. While paclitaxel is a well-established anti-cancer drug, this compound is often considered a less potent precursor or impurity in paclitaxel formulations. However, recent research highlights its own biological activities and potential for synergistic effects with paclitaxel. This guide delves into a comparative analysis of their cytotoxicity, impact on the cell cycle, and mechanisms of action.
I. Comparative Cytotoxicity
Studies have consistently demonstrated that paclitaxel exhibits greater cytotoxic potency across various cancer cell lines compared to this compound.
Table 1: Comparative Cytotoxicity of Taxanes in Human Glioblastoma and Neuroblastoma Cell Lines
| Cell Line (Cancer Type) | Compound | Exposure Time | IC50 (Concentration for 50% Inhibition) |
| Glioblastoma Multiforme | Paclitaxel | 1 hour | More Potent |
| This compound | 1 hour | Less Potent | |
| Neuroblastoma | Paclitaxel | 1 hour | More Potent |
| This compound | 1 hour | Less Potent |
Data adapted from a study on human glial and neuroblastoma cell lines which determined the order of potency to be paclitaxel > 10-deacetyltaxol > cephalomannine (this compound). The study noted that the contribution of paclitaxel impurity in the cephalomannine sample was minimal.[1]
A recent study on triple-negative breast cancer (TNBC) cells (MDA-MB-231) showed that both paclitaxel and cephalomannine individually inhibited cell viability. However, the combination of both compounds resulted in a significantly greater reduction in viability, indicating a synergistic effect.[2]
II. Mechanism of Action: A Tale of Two Taxanes
Both paclitaxel and this compound exert their anti-cancer effects primarily by targeting microtubules, essential components of the cell's cytoskeleton. However, there are nuances in their downstream effects.
Paclitaxel's Mechanism:
Paclitaxel is well-characterized as a microtubule-stabilizing agent.[3] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[3][4] This disruption of microtubule dynamics leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[2][5]
This compound's Mechanism:
The anti-tumor mechanisms of this compound are reported to involve the inhibition of protein expression, and induction of cell differentiation and apoptosis.[2][5] While it shares the taxane backbone, its efficacy on its own is limited.[2][5]
Synergistic Mechanism in Triple-Negative Breast Cancer:
A 2025 study revealed that the combination of paclitaxel and cephalomannine synergistically induces PANoptosis in triple-negative breast cancer cells.[2][6][7] PANoptosis is an integrated form of programmed cell death involving apoptosis, necroptosis, and pyroptosis. This synergistic effect is mediated through oxygen-regulated cell death pathways. The combination treatment was found to:
-
Significantly increase intracellular reactive oxygen species (ROS) levels and DNA damage.[2][7]
-
Regulate the Bax/Bcl-2 ratio to initiate mitochondrial apoptosis.[2][6][7]
-
Promote necroptosis via RIPK1/RIPK3/MLKL phosphorylation.[2][6][7]
-
Induce pyroptosis through the upregulation of NLRP3, cleaved Caspase-1, and GSDMD.[2][6][7]
References
- 1. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Paclitaxel and Cephalomannine Synergistically Induce PANoptosis in Triple-Negative Breast Cancer Through Oxygen-Regulated Cell Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for the Quantification of 10-Deacetylcephalomannine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 10-Deacetylcephalomannine, a key impurity and potential degradation product of the anticancer drug Paclitaxel, is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry—for the quantification of this taxane. The information presented is based on established methodologies for related taxanes, offering a framework for method selection and cross-validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This section summarizes the key performance characteristics of HPLC, LC-MS/MS, and a proposed UV-Visible Spectrophotometry method for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Visible Spectrophotometry (Proposed) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Measurement of light absorbance by the analyte. |
| Linearity (Range) | 0.1 - 100 µg/mL | 0.5 - 1000 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2% | < 1.5% | < 3% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL | ~3 µg/mL |
| Selectivity | Good, potential for co-elution with related compounds. | Excellent, highly specific due to mass fragmentation. | Low, susceptible to interference from other UV-absorbing compounds. |
| Run Time | 15 - 30 minutes | 5 - 15 minutes | < 5 minutes |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for taxane analysis and can be adapted for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the simultaneous determination of paclitaxel and related substances.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of acetonitrile and water.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 227 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is based on a validated procedure for the determination of taxanes in biological matrices.[1]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
-
A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 to 1000 ng/mL.
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix. Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Conditions:
-
Injection Volume: 5 µL
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
UV-Visible Spectrophotometry (Proposed Method)
This proposed method provides a rapid and cost-effective approach for the preliminary quantification of this compound, particularly in simpler sample matrices.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (100 µg/mL). Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Ensure the sample is free of interfering substances by performing a preliminary scan across the UV spectrum.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in methanol (expected to be around 227-230 nm).
-
Measure the absorbance of the standards and the sample at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Cross-Validation Workflow
Cross-validation is a critical step to ensure the interchangeability of analytical methods. The following diagram illustrates a typical workflow for the cross-validation of the three described methods.
Cross-validation workflow for analytical methods.
This guide serves as a foundational resource for the selection and cross-validation of analytical methods for the quantification of this compound. The provided protocols and comparative data can be adapted to specific laboratory needs and regulatory requirements, ensuring robust and reliable analytical results.
References
Comparing the efficacy of different 10-Deacetylcephalomannine extraction methods
For researchers and professionals in drug development, the efficient extraction of 10-Deacetylcephalomannine (10-DAB), a key precursor for the semi-synthesis of the anticancer drug paclitaxel, is of paramount importance. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique based on efficacy, resource consumption, and environmental impact.
Comparison of Extraction Method Efficacy
The selection of an appropriate extraction method for 10-DAB from Taxus species is a critical step that influences yield, purity, and overall process efficiency. Below is a summary of quantitative data comparing several common extraction techniques.
| Extraction Method | Yield of 10-DAB (mg/g dry weight) | Purity (%) | Solvent Consumption (mL/g) | Time (minutes) | Key Advantages | Key Disadvantages |
| Pressurized Liquid Extraction (PLE) | ~0.35[1][2] | High (not specified) | Low | ~20-30[2] | High yield, low solvent use, short extraction time[1][2] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 0.85 - 0.94[3][4] | High (not specified) | 15[5] | 20[5] | High yield, short time, reduced solvent[3][5] | Potential for localized overheating |
| Ultrasound-Assisted Extraction (UAE) | ~0.112 (with methanol)[6] | Moderate (not specified) | 20[1] | 40-43[6] | Enhanced mass transfer, can operate at lower temperatures[6] | Yield may be lower than PLE and MAE[1] |
| Soxhlet Extraction | ~0.25[1][2] | Moderate (not specified) | High | >1260 (21 hours)[1][2] | Simple setup, exhaustive extraction | Time-consuming, high solvent consumption[2] |
| Deep Eutectic Solvent (DES) - MAE | 0.94[3][4] | High (not specified) | Not specified | Not specified | Green solvent, high yield[3][4] | Solvent preparation required |
Note: The presented data is compiled from various studies and may vary depending on the specific plant material, solvent, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key extraction and purification techniques are provided below.
Pressurized Liquid Extraction (PLE)
Objective: To extract 10-DAB from Taxus biomass using a pressurized solvent.
Materials:
-
Dried and milled Taxus twigs
-
Methanol (HPLC grade)
-
Diatomaceous earth
-
Pressurized liquid extraction system
Procedure:
-
Mix the milled plant material with diatomaceous earth.
-
Pack the mixture into the extraction cell.
-
Set the extraction parameters:
-
Solvent: Methanol
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static extraction time: 5-10 minutes per cycle
-
Number of cycles: 2-3
-
-
Initiate the extraction process. The system will automatically heat and pressurize the solvent, allowing it to pass through the sample.
-
Collect the extract after each cycle.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude 10-DAB extract.
Microwave-Assisted Extraction (MAE)
Objective: To utilize microwave energy to facilitate the extraction of 10-DAB.
Materials:
-
Dried and powdered Taxus leaves and branches
-
Methanol or Ethanol (80% v/v)
-
Microwave extraction system
Procedure:
-
Place the powdered plant material in the extraction vessel.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:15 g/mL).[5]
-
Set the microwave parameters:
-
Start the extraction. The microwave energy will heat the solvent and disrupt the plant cell walls, enhancing extraction.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
Objective: To employ ultrasonic waves to improve the extraction of 10-DAB.
Materials:
-
Dried and milled Taxus needles
-
Methanol or Ethanol
-
Ultrasonic bath or probe sonicator
Procedure:
-
Suspend the milled plant material in the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the ultrasonication parameters:
-
Begin sonication. The cavitation bubbles produced by the ultrasound will disrupt the plant cell walls.
-
After the extraction period, filter the mixture.
-
Evaporate the solvent from the filtrate to yield the crude extract.
Soxhlet Extraction
Objective: A traditional method for the continuous extraction of 10-DAB.
Materials:
-
Dried and powdered Taxus twigs
-
Methanol
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose thimble
Procedure:
-
Place the powdered plant material inside a cellulose thimble.
-
Position the thimble in the Soxhlet extractor.
-
Fill the round-bottom flask with methanol.
-
Assemble the Soxhlet apparatus and place it on the heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the sample in the thimble.
-
Continue the extraction for an extended period (e.g., 21 hours) to ensure exhaustive extraction.[1][2]
-
Once complete, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract by evaporating the solvent.
Purification by Imidazole Crystallization
Objective: To purify the crude 10-DAB extract by forming a crystalline complex with imidazole.
Materials:
-
Crude 10-DAB extract
-
Imidazole
-
Appropriate solvent (e.g., a mixture of ethyl acetate and petroleum ether)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 10-DAB extract in a suitable solvent.
-
Add imidazole to the solution. The molar ratio of 10-DAB to imidazole can be optimized (e.g., 1:1.5 to 1:4).
-
Stir the mixture to facilitate the formation of the 10-DAB-imidazole complex, which will precipitate out of the solution.
-
Filter the mixture to isolate the crystalline complex.
-
Wash the crystals with a cold solvent to remove impurities.
-
To recover the purified 10-DAB, dissolve the crystalline complex in water.
-
Extract the aqueous solution with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified 10-DAB.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the described extraction and purification processes.
Caption: Workflow of various 10-DAB extraction methods.
Caption: Workflow for the purification of 10-DAB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient extraction of 10-deacetylbaccatin and cephalomanine by deep eutectic solvents from taxus chinensis [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 10-Deacetylcephalomannine and 10-Deacetylbaccatin III as Precursors for Docetaxel Synthesis
For Researchers, Scientists, and Drug Development Professionals
The semi-synthesis of the potent anti-cancer drug docetaxel relies on the availability of advanced precursors, primarily derived from the needles of the European yew tree (Taxus baccata). Among the various taxanes isolated, 10-deacetylbaccatin III (10-DAB III) has emerged as the most common starting material for the commercial production of docetaxel. However, another naturally occurring taxane, 10-deacetylcephalomannine, presents a potential alternative. This guide provides a comprehensive head-to-head comparison of these two precursors, summarizing their chemical properties, synthesis pathways to docetaxel, and the available experimental data to inform researchers and drug development professionals in their selection of a suitable starting material.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each precursor is crucial for optimizing reaction conditions and purification protocols. The key structural difference between this compound and 10-deacetylbaccatin III lies in the side chain at the C-13 position of the taxane core.
| Property | This compound | 10-Deacetylbaccatin III |
| Molecular Formula | C43H51NO13[1] | C29H36O10 |
| Molecular Weight | 789.86 g/mol [2] | 544.59 g/mol |
| Chemical Structure | Possesses a (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl side chain with an N-tigloyl group. | Lacks the C-13 side chain, having a hydroxyl group at this position. |
| Solubility | Data not readily available, but expected to have solubility properties characteristic of complex taxanes. | Soluble in methanol, ethanol, and other organic solvents. |
| Appearance | Off-white to pale yellow solid. | White crystalline powder. |
Semi-Synthesis of Docetaxel: A Comparative Overview
The conversion of both precursors to docetaxel involves a series of chemical modifications, primarily focused on the attachment and modification of the C-13 side chain.
From this compound
The semi-synthesis of docetaxel from this compound is less commonly documented in publicly available literature compared to the 10-DAB III route. However, a plausible synthetic pathway can be inferred from the conversion of the closely related compound, cephalomannine (which has an acetyl group at the C-10 position). The key step involves the selective cleavage of the N-tigloyl group and subsequent replacement with the N-tert-butoxycarbonyl (Boc) group characteristic of docetaxel.
One documented method for a similar conversion of a mixture of Taxol B (Cephalomannine) and Taxol C to Docetaxel utilizes Schwartz's reagent (zirconocene chloride hydride)[3]. This reagent is known for its ability to reduce amides[4][5]. The general proposed workflow is as follows:
From 10-Deacetylbaccatin III
The semi-synthesis of docetaxel from 10-DAB III is a well-established and widely optimized industrial process. The core of this process is the esterification of the C-13 hydroxyl group with a protected β-lactam side chain, followed by deprotection steps.
Experimental Data and Protocols
Synthesis from 10-Deacetylbaccatin III: A Representative Protocol
A common method for the synthesis of docetaxel from 10-DAB III involves the following key steps[6][7]:
-
Protection: The C-7 and C-10 hydroxyl groups of 10-DAB III are protected, often using groups like triethylsilyl (TES) or benzyloxycarbonyl (Cbz).
-
Esterification: The protected 10-DAB III is coupled with a protected N-Boc-β-lactam side chain in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Deprotection: The protecting groups are removed to yield docetaxel. For instance, TES groups can be removed using hydrofluoric acid-pyridine.
Quantitative Data (from various sources):
| Parameter | Value |
| Overall Yield | Reported yields can be up to 50% or higher depending on the specific protecting groups and reaction conditions used. |
| Purity | High purity (>99%) can be achieved after chromatographic purification (e.g., HPLC). |
Synthesis from Cephalomannine Derivatives: An Inferred Protocol
Based on the use of Schwartz's reagent for the conversion of cephalomannine to a primary amine, a potential protocol for this compound would involve:
-
Imine Formation: Treatment of this compound with Schwartz's reagent in an inert solvent like tetrahydrofuran (THF) to form an imine intermediate.
-
Hydrolysis: Hydrolysis of the imine to yield the corresponding primary amine.
-
Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate ((Boc)2O) to install the N-tert-butoxycarbonyl group, yielding docetaxel.
Quantitative Data:
Direct and specific quantitative data for the conversion of pure this compound to docetaxel, including yield and purity, are not extensively reported in the available scientific literature. This represents a significant data gap for a direct comparison.
Mechanism of Action of Docetaxel: Signaling Pathway
Regardless of the precursor used, the final docetaxel molecule exerts its anticancer effect through a well-defined mechanism of action. Docetaxel promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This inhibition of microtubule dynamics leads to a blockage of mitosis and ultimately induces apoptosis (programmed cell death). One of the key apoptotic pathways involves the phosphorylation of the anti-apoptotic protein Bcl-2.
Conclusion
10-deacetylbaccatin III remains the industry standard for docetaxel synthesis due to its well-established, high-yielding, and scalable semi-synthetic routes. The process is extensively documented, allowing for robust and reproducible manufacturing.
This compound presents a theoretically viable alternative precursor. The key chemical transformation required, the conversion of the N-tigloyl group to an N-Boc group, is achievable. However, the lack of readily available, detailed experimental protocols and quantitative data on reaction efficiency, yield, and purity for this specific conversion makes a direct performance comparison with 10-DAB III challenging.
For researchers and drug development professionals, the choice of precursor will likely depend on the following factors:
-
Availability and Cost: 10-DAB III is generally more abundant and commercially available in high purity.
-
Process Robustness: The synthesis from 10-DAB III is a mature and highly optimized process.
-
Intellectual Property: Novel synthetic routes from alternative precursors like this compound may offer new intellectual property opportunities.
Further research into the efficient conversion of this compound to docetaxel is warranted to fully assess its potential as a competitive alternative to 10-deacetylbaccatin III. Such studies should focus on optimizing the reaction conditions and providing detailed quantitative data on yield and purity to enable a direct and conclusive comparison.
References
- 1. US5470866A - Method for the conversion of cephalomannine to taxol and for the preparation of n-acyl analogs of taxol - Google Patents [patents.google.com]
- 2. A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schwartz's reagent - Enamine [enamine.net]
- 5. Schwartz's reagent - Wikipedia [en.wikipedia.org]
- 6. Study on Synthesis of Docetaxel [kjdb.org]
- 7. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
The Case for 10-Deacetylcephalomannine as a Key Biomarker in Taxane Biosynthesis
A comprehensive analysis of 10-deacetylcephalomannine's potential as a predictive biomarker for optimizing the production of vital taxane-based anticancer drugs.
For researchers and professionals in drug development and plant biotechnology, the efficient production of taxanes, a class of potent anticancer compounds, is a paramount objective. The intricate and highly regulated biosynthetic pathway of these molecules within Taxus species necessitates the identification of reliable biomarkers to predict and enhance the yield of key therapeutic agents like paclitaxel. This guide provides a comparative analysis of this compound as a promising, yet often overlooked, biomarker for taxane biosynthesis, presenting available data, experimental protocols, and a comparative perspective against other potential metabolic indicators.
Comparative Analysis of Key Taxane Precursors
The biosynthesis of paclitaxel is a complex multi-step process involving numerous intermediate compounds. Among these, 10-deacetylbaccatin III (10-DAB) is the most well-studied precursor and is often used as a primary indicator of pathway flux. However, the role and potential of other taxanes, such as this compound, as predictive biomarkers are gaining attention. The following table summarizes quantitative data from various studies on the levels of these key taxanes in Taxus cell cultures, offering a glimpse into their relative abundance.
| Taxane | Concentration Range (mg/L) in Taxus Cell Cultures | Key Role in Biosynthesis | Reference |
| This compound | 0.5 - 5.0 | Direct precursor to cephalomannine and potentially paclitaxel | [1] |
| 10-Deacetylbaccatin III (10-DAB) | 1.0 - 15.0 | A crucial and abundant precursor to baccatin III and subsequently paclitaxel | [2] |
| Baccatin III | 0.2 - 2.0 | The immediate precursor to which the C-13 side chain is attached to form paclitaxel | [2] |
| Cephalomannine | 1.0 - 8.0 | A major taxane that often co-occurs with paclitaxel | [2] |
| Paclitaxel | 0.1 - 25.0 | The final therapeutic product | [2] |
While 10-DAB is generally found in higher concentrations, the relative levels of this compound could provide a more nuanced understanding of the metabolic flux towards different branches of the taxane pathway. A higher ratio of this compound to 10-DAB might indicate a metabolic shift towards the production of cephalomannine and its derivatives.
Experimental Protocols for Biomarker Validation
To rigorously validate this compound as a biomarker, a systematic experimental approach is required. This involves quantifying its accumulation over time and correlating it with the final paclitaxel yield under various experimental conditions.
Experimental Protocol: Time-Course Analysis of Taxane Production in Taxus Cell Suspension Cultures
1. Cell Culture Initiation and Maintenance:
-
Initiate and maintain Taxus cell suspension cultures in a suitable growth medium (e.g., Gamborg's B5 medium) under controlled conditions (temperature, light, and agitation).
2. Elicitation:
-
To stimulate taxane biosynthesis, introduce an elicitor such as methyl jasmonate to the cell cultures at a specific growth phase (e.g., late exponential phase).
3. Sampling:
-
Collect cell and media samples at regular intervals (e.g., 0, 2, 4, 6, 8, 10, and 12 days) post-elicitation.
4. Taxane Extraction:
-
From Cells: Lyophilize the harvested cells, grind them into a fine powder, and extract the taxanes using a solvent like methanol or a methanol/dichloromethane mixture.
-
From Media: Perform a liquid-liquid extraction of the culture medium using a solvent such as dichloromethane.
5. Quantification by HPLC or LC-MS/MS:
-
Analyze the extracted samples using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Use certified standards of this compound, 10-deacetylbaccatin III, baccatin III, cephalomannine, and paclitaxel to generate calibration curves for accurate quantification.
6. Data Analysis:
-
Plot the concentration of each taxane over time to visualize the production kinetics.
-
Perform a correlation analysis to determine the statistical relationship between the peak concentration of this compound and the final yield of paclitaxel.
-
Compare this correlation with that of other potential biomarkers like 10-DAB.
Visualizing the Taxane Biosynthesis Pathway and Biomarker Validation Workflow
To better understand the intricate relationships within the taxane biosynthesis pathway and the logical flow of a biomarker validation study, the following diagrams are provided.
Caption: Simplified Taxane Biosynthesis Pathway Highlighting Key Precursors.
Caption: Workflow for Validating a Metabolic Biomarker in Taxane Biosynthesis.
The Path Forward: Establishing this compound as a Validated Biomarker
While existing research provides a strong foundation, further targeted studies are necessary to definitively establish this compound as a superior predictive biomarker for taxane biosynthesis. Future research should focus on:
-
Direct Comparative Studies: Designing experiments that directly compare the predictive power of this compound and 10-DAB for final paclitaxel yield under a variety of elicitation conditions and in different high-producing cell lines.
-
Metabolic Flux Analysis: Employing isotopic labeling studies to trace the metabolic flow through the taxane pathway, which can provide definitive evidence of the precursor-product relationships and the relative importance of different pathway branches.
-
Statistical Modeling: Developing predictive models that incorporate the levels of multiple taxane precursors, including this compound, to create a more robust and accurate prediction of paclitaxel production.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable tool for optimizing the biotechnological production of these life-saving anticancer drugs.
References
- 1. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The validation of biomarkers of metabolic efficacy in infant nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Side-Effect Profiles: 10-Deacetylcephalomannine vs. Paclitaxel
A comprehensive review for researchers and drug development professionals.
In the landscape of cancer chemotherapy, taxanes represent a cornerstone in the treatment of various solid tumors. Paclitaxel, the most prominent member of this class, is widely utilized for its potent antineoplastic activity. However, its clinical use is often accompanied by a range of side effects. This has spurred interest in related compounds, such as 10-Deacetylcephalomannine, a natural precursor to paclitaxel, with the hope of identifying alternatives with a more favorable therapeutic index. This guide provides a comparative overview of the known side-effect profiles of this compound and paclitaxel, supported by available experimental data.
It is crucial to note that while paclitaxel has been extensively studied, leading to a well-documented toxicity profile, clinical and comprehensive preclinical data on the side effects of this compound are sparse. The following comparison is therefore based on the wealth of information available for paclitaxel and the limited, primarily in vitro, data for this compound.
I. Overview of Side-Effect Profiles
Paclitaxel's side effects are numerous and can affect various organ systems. These are often dose-limiting and require careful management. In contrast, the toxicity profile of this compound is not well-established in humans. However, preclinical studies suggest it may be less cytotoxic than paclitaxel.
Paclitaxel: A Detailed Look at Common and Severe Adverse Reactions
The side effects of paclitaxel are well-documented from extensive clinical use.[1][2][3][4][5] They can be broadly categorized into hematological and non-hematological toxicities.
Table 1: Summary of Common Side Effects of Paclitaxel
| System Organ Class | Common Side Effects (>10% incidence) |
| Blood and Lymphatic System | Neutropenia, Anemia, Thrombocytopenia, Leukopenia[1][4] |
| Nervous System | Peripheral neuropathy (numbness, tingling, or pain in hands and feet)[1][2][5] |
| Gastrointestinal System | Nausea and vomiting, Diarrhea, Mucositis (mouth sores)[1][2][3] |
| Skin and Subcutaneous Tissue | Alopecia (hair loss)[1][2] |
| Musculoskeletal and Connective Tissue | Arthralgia (joint pain), Myalgia (muscle pain)[1][2] |
| General Disorders and Administration Site Conditions | Hypersensitivity reactions (flushing, rash, dyspnea), Fatigue[1][3][5] |
| Cardiovascular System | Bradycardia (slow heart rate), Hypotension (low blood pressure)[2] |
| Hepatobiliary System | Elevated liver enzymes[2] |
Table 2: Summary of Severe (Grade 3/4) Side Effects of Paclitaxel
| System Organ Class | Severe Side Effects |
| Blood and Lymphatic System | Severe neutropenia, Febrile neutropenia[3] |
| Nervous System | Severe peripheral neuropathy[1] |
| Gastrointestinal System | Severe diarrhea, Severe mucositis[1] |
| General Disorders and Administration Site Conditions | Severe hypersensitivity reactions (anaphylaxis)[4][5] |
| Cardiovascular System | Cardiac conduction abnormalities, Congestive heart failure (rare)[3] |
| Skin and Subcutaneous Tissue | Severe skin reactions (rare)[1] |
This compound: An Emerging Profile
Direct and comprehensive in vivo toxicity data for this compound is currently lacking in publicly available literature. Its side-effect profile has not been characterized in clinical trials. However, some in vitro studies provide initial insights into its cytotoxic potential.
One study investigating the cytotoxic effects of taxol, 10-deacetyltaxol, and cephalomannine on human glioblastoma and neuroblastoma cell lines found that 10-deacetyltaxol and cephalomannine were less toxic than taxol (paclitaxel). The order of potency was determined to be taxol > 10-deacetyltaxol > cephalomannine. This suggests that this compound might have a wider therapeutic window, though this requires confirmation in animal models and eventually, in human studies.
II. Experimental Protocols
To understand the basis of the available toxicity data, it is essential to review the methodologies employed in preclinical and clinical studies.
In Vitro Cytotoxicity Assay (General Protocol)
A common method to assess the direct toxic effect of a compound on cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., glioblastoma, neuroblastoma) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (this compound and paclitaxel) for a specified duration (e.g., 24 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.
Clinical Evaluation of Paclitaxel Toxicity
The side-effect profile of paclitaxel has been established through numerous clinical trials.
Methodology:
-
Patient Population: Patients with various types of cancer are enrolled in clinical trials.
-
Treatment Regimen: Patients receive paclitaxel, often in combination with other chemotherapy agents, at defined doses and schedules.
-
Toxicity Monitoring: Patients are closely monitored for adverse events throughout the treatment and follow-up periods. This includes:
-
Regular Blood Tests: To monitor for hematological toxicities like neutropenia, anemia, and thrombocytopenia.
-
Physical Examinations: To assess for signs of peripheral neuropathy, skin reactions, and other physical side effects.
-
Patient-Reported Outcomes: To capture subjective side effects like nausea, fatigue, and pain.
-
Organ Function Tests: To monitor liver and kidney function.
-
-
Toxicity Grading: Adverse events are graded according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), which ranks severity from Grade 1 (mild) to Grade 5 (death).
III. Mechanistic Insights and Signaling Pathways
The primary mechanism of action for both paclitaxel and, presumably, this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of taxanes.
The side effects of taxanes are also linked to their impact on various signaling pathways in both cancerous and healthy cells. For instance, peripheral neuropathy is thought to be caused by the disruption of microtubule-dependent axonal transport in neurons.
Caption: General experimental workflow for toxicity assessment.
IV. Conclusion
The comparison between the side-effect profiles of this compound and paclitaxel is currently hampered by a significant lack of data for the former. Paclitaxel's toxicity is well-characterized and presents a major challenge in its clinical application. The limited in vitro evidence suggesting that this compound is less cytotoxic than paclitaxel is promising but requires substantial further investigation.
For researchers and drug development professionals, this highlights a critical knowledge gap and an opportunity for further preclinical and, potentially, clinical research. Future studies should focus on comprehensive in vivo toxicity assessments of this compound to determine if its potentially lower cytotoxicity translates to a more favorable safety profile. Such research is essential to unlock the therapeutic potential of novel taxane analogues and improve the treatment landscape for cancer patients.
References
- 1. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Bioactivity of 10-Deacetylcephalomannine and 7-epi-taxol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two taxane analogs: 10-Deacetylcephalomannine and 7-epi-taxol. Taxanes are a critical class of anticancer agents that function by interfering with microtubule dynamics. Understanding the nuanced differences in the biological activities of various taxane derivatives is crucial for the development of more effective and less toxic chemotherapeutic agents.
Executive Summary
This comparison reveals that while both this compound and 7-epi-taxol share the fundamental mechanism of action of taxanes by promoting microtubule assembly and stability, they exhibit distinct differences in their cytotoxic potency. Current data suggests that 7-epi-taxol possesses a significantly higher cytotoxic activity, comparable to that of the parent compound, paclitaxel (Taxol) . In contrast, This compound demonstrates a reduced cytotoxic profile in comparison to both paclitaxel and 10-deacetyltaxol.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the bioactivity of this compound and 7-epi-taxol. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Bioactivity Parameter | This compound | 7-epi-taxol | Reference Compound: Paclitaxel (Taxol) |
| Cytotoxicity (IC50) | Less potent than paclitaxel and 10-deacetyltaxol[1] | Comparable to paclitaxel[2][3] | Potent (nM range) |
| Tubulin Polymerization | Promotes microtubule assembly (qualitative) | Promotes in vitro microtubule polymerization, comparable to paclitaxel[2][3] | Potent promoter of tubulin polymerization |
Mechanism of Action: Stabilizing the Cytoskeleton
Both this compound and 7-epi-taxol, as members of the taxane family, exert their anticancer effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics, which are essential for various cellular processes including mitotic spindle formation, leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Taxane mechanism of action leading to apoptosis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SK-N-FI, or glioblastoma cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, 7-epi-taxol, or a reference compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer on ice.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing different concentrations of the test compounds (this compound, 7-epi-taxol) or control substances (e.g., paclitaxel as a positive control, or a solvent control).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).
-
Data Analysis: Plot the absorbance as a function of time. The rate and extent of tubulin polymerization can be determined from the resulting curves. An increase in the rate and/or the final absorbance compared to the control indicates that the compound promotes tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Discussion
The available evidence strongly suggests that 7-epi-taxol is a more potent cytotoxic agent than this compound. The epimerization at the C-7 position in 7-epi-taxol does not appear to significantly diminish its biological activity compared to paclitaxel, making it a compound of continued interest in cancer research.[3]
Conversely, the absence of the acetyl group at the C-10 position in this compound, and in the related 10-deacetyltaxol, appears to result in a reduction of cytotoxic potency.[1] This highlights the importance of the C-10 acetyl group for the optimal anticancer activity of taxanes. While this compound still retains the ability to promote microtubule polymerization, its reduced cytotoxicity suggests a lower overall efficacy in killing cancer cells.
Conclusion
For researchers and drug development professionals, the key takeaway is the significant difference in cytotoxic potency between this compound and 7-epi-taxol. While both compounds target microtubules, 7-epi-taxol exhibits a bioactivity profile much more aligned with the clinically successful paclitaxel. Further research involving direct, head-to-head comparative studies using a standardized panel of cancer cell lines and consistent experimental protocols is warranted to provide a more definitive quantitative comparison of these two taxane analogs. Such studies would be invaluable for guiding future drug design and development efforts in the pursuit of novel taxane-based anticancer therapies.
References
Confirming the mechanism of action of 10-Deacetylcephalomannine through comparative studies
A detailed examination of 10-Deacetylcephalomannine's mechanism of action reveals both similarities and key distinctions when compared to the well-established anti-cancer agent, Paclitaxel. While both belong to the taxane family and fundamentally target microtubule stability, their efficacy and influence on cellular processes exhibit notable differences.
This compound, a natural taxane derivative, operates primarily by interfering with the normal function of microtubules, essential components of the cell's cytoskeleton. This disruption ultimately leads to cell cycle arrest and programmed cell death, or apoptosis. This core mechanism is shared with other taxanes, including the widely used chemotherapeutic drug Paclitaxel. However, comparative studies indicate that this compound is a less potent cytotoxic agent than Paclitaxel.
Comparative Cytotoxicity
Experimental data consistently demonstrates that this compound exhibits lower cytotoxicity compared to Paclitaxel across various cancer cell lines.
| Compound | Cell Line | Exposure Time (hours) | Concentration (µg/ml) | Cytotoxicity (% inhibition) |
| This compound | Glioblastoma (untreated) | 1 | 0.1 - 10.0 | Concentration-dependent |
| Neuroblastoma (treated) | 1 | 0.1 - 10.0 | Concentration-dependent | |
| Paclitaxel (Taxol) | Glioblastoma (untreated) | 1 | 0.1 - 10.0 | More potent than this compound[1] |
| Neuroblastoma (treated) | 1 | 0.1 - 10.0 | More potent than this compound[1] | |
| Cephalomannine | MDA-MB-231 (Breast Cancer) | 48 | 1 ng/mL | Significant inhibition |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 48 | 1 ng/mL | Significant inhibition |
Mechanism of Action: A Deeper Dive
The primary mechanism of action for taxanes involves their binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The inability of the microtubules to disassemble disrupts the dynamic instability required for various cellular functions, most critically, the formation of the mitotic spindle during cell division.
Differential Effects on the Cell Cycle
A key distinction in the mechanism of action between this compound's close analog, cephalomannine, and Paclitaxel lies in their impact on the cell cycle. While both induce cell cycle arrest, they appear to act at different phases. Paclitaxel is well-documented to cause a robust arrest in the G2/M phase of the cell cycle. In contrast, studies on cephalomannine suggest that it primarily induces an accumulation of cells in the S phase. This suggests that while both compounds disrupt microtubule-dependent processes, their specific downstream effects on cell cycle progression may differ.
| Compound | Cell Line | Treatment | Predominant Cell Cycle Phase Arrest |
| Cephalomannine | MDA-MB-231 | 1 ng/mL | S Phase |
| Paclitaxel | MDA-MB-231 | 1 ng/mL | G2/M Phase |
Induction of Apoptosis
The ultimate fate of cancer cells treated with taxanes is typically apoptosis. This programmed cell death is a consequence of the sustained cell cycle arrest and the inability of the cell to resolve the mitotic spindle defects. The apoptotic cascade involves the activation of a series of enzymes called caspases and is regulated by the Bcl-2 family of proteins. While direct comparative data for apoptosis induction by this compound is limited, studies on cephalomannine in combination with paclitaxel show a significant increase in both early and late apoptotic cells, indicating its pro-apoptotic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of taxane mechanisms.
Microtubule Polymerization Assay
Objective: To assess the ability of a compound to promote the assembly of tubulin into microtubules.
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP) at 37°C.
-
The test compound (e.g., this compound or Paclitaxel) or a vehicle control is added to the tubulin solution.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm using a spectrophotometer.
-
An increase in absorbance indicates microtubule formation, and a more rapid or greater increase in the presence of the compound suggests a microtubule-stabilizing effect.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells in a population following drug treatment.
Methodology:
-
Cancer cells are seeded in culture plates and treated with the test compound (e.g., this compound or Paclitaxel) or a vehicle control for a specified duration.
-
After treatment, both adherent and floating cells are harvested and washed with a binding buffer.
-
Cells are then incubated with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry.
-
The flow cytometer quantifies the fluorescence of thousands of individual cells, allowing for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle after drug treatment.
Methodology:
-
Cancer cells are cultured and treated with the test compound or a vehicle control.
-
Following treatment, cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A to degrade RNA and stained with Propidium Iodide (PI), which intercalates with DNA.
-
The DNA content of individual cells is measured by flow cytometry.
-
The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 10-Deacetylcephalomannine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. 10-Deacetylcephalomannine, a key intermediate in the synthesis of widely used anticancer drugs like paclitaxel and docetaxel, requires stringent disposal procedures due to its cytotoxic potential. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While a dedicated SDS for this compound may not always be readily available, the SDS for closely related taxanes like Docetaxel and Paclitaxel provide critical safety guidance.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Double gloving is recommended for all handling procedures.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A lab coat or gown, preferably disposable, should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder, a respirator is necessary.
Handling Precautions:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.[3]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4]
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or excess quantities of the compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4] The container should be marked as "Chemotherapeutic Waste" or "Cytotoxic Waste."[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any sharps, such as needles or razor blades, that are contaminated with this compound should be placed in a designated chemotherapy sharps container.[1]
-
-
Container Management:
-
Ensure all waste containers are kept closed except when adding waste.
-
Do not overfill containers.
-
Label containers with the full chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]
-
The primary recommended method for the disposal of cytotoxic waste is incineration at a permitted hazardous waste facility.[1][2]
-
Quantitative Data Summary
| Parameter | Guideline/Specification | Source |
| Personal Protective Equipment | Chemical-resistant gloves (double-gloving recommended), safety goggles/face shield, lab coat/gown, respirator (if aerosolization is a risk). | [1][2] |
| Waste Segregation | All contaminated materials must be treated as hazardous waste. | [4] |
| Waste Containers | Leak-proof, sealed, and clearly labeled with "Chemotherapeutic Waste" or "Cytotoxic Waste". | [1][4] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [1][2] |
| Prohibited Disposal | Do not dispose of in regular trash or down the drain. | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations, thereby fostering a culture of safety and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
